c-Kit-IN-1
Description
Properties
IUPAC Name |
1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOXKWLDMLMYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
c-Kit-IN-1: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the mechanism of action of c-Kit-IN-1 (also known as DCC-2618 or Ripretinib), a potent and selective kinase inhibitor. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the inhibitor's interaction with the c-Kit signaling pathway and its cellular consequences.
Core Mechanism of Action
This compound is a "switch-control" kinase inhibitor that targets the proto-oncogene c-Kit, a receptor tyrosine kinase.[1][2] Under normal physiological conditions, the binding of stem cell factor (SCF) to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and migration.[3] Mutations in the c-Kit gene can lead to constitutive, ligand-independent activation of the kinase, driving the growth of various cancers, including gastrointestinal stromal tumors (GISTs), mastocytosis, and certain types of leukemia.[1][2]
This compound functions by binding to the "switch pocket" of the c-Kit kinase domain, forcing it into an inactive conformation.[1] This mechanism of action is effective against both wild-type c-Kit and a broad spectrum of activating and drug-resistant mutants. By locking the kinase in an inactive state, this compound effectively blocks the downstream signaling pathways that promote cancer cell growth and survival.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating high potency for c-Kit and its mutants, as well as for the closely related platelet-derived growth factor receptor alpha (PDGFRα). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases.
| Target Kinase | IC50 (nM) |
| c-Kit (Wild-Type) | 6 |
| c-Kit (V654A) | 8 |
| c-Kit (T670I) | 18 |
| c-Kit (D816H) | 5 |
| c-Kit (D816V) | 14 |
| PDGFRα | 30 |
| PDGFRβ | 13 |
Signaling Pathway Inhibition
The activation of c-Kit initiates several key downstream signaling cascades. This compound, by inhibiting the kinase activity of c-Kit, effectively abrogates these pathways. The major signaling pathways affected are:
-
RAS/ERK Pathway: Typically involved in cell proliferation.
-
PI3K/AKT Pathway: A critical pathway for cell survival and inhibition of apoptosis.
-
JAK/STAT Pathway: Plays a role in cell growth and differentiation.
-
PLCγ Pathway: Involved in cell proliferation and calcium signaling.
The following diagram illustrates the c-Kit signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of c-Kit by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human c-Kit enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well white opaque plates
Procedure:
-
Reaction Setup: In a 96-well plate, add 5 µL of a 2x concentration of the test compound (this compound) dissolved in assay buffer.
-
Enzyme Addition: Add 2.5 µL of a 4x concentration of the c-Kit enzyme to each well.
-
Substrate/ATP Mix: Prepare a 4x concentrated mixture of the kinase substrate and ATP in assay buffer.
-
Initiate Reaction: Add 2.5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cellular Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells expressing c-Kit (e.g., GIST-T1 cell line)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.
Western Blotting for Phospho-c-Kit
This technique is used to detect the phosphorylation status of c-Kit, providing a direct measure of its activation state.
Materials:
-
Cells expressing c-Kit
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-c-Kit, anti-total-c-Kit, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against total c-Kit and a loading control to ensure equal protein loading.[5][6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells expressing c-Kit
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating a kinase inhibitor and the logical relationship between this compound's action and its cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. promega.com [promega.com]
- 5. origene.com [origene.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Discovery and Development of c-Kit-IN-1 (Ripretinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the potent and selective c-Kit inhibitor, c-Kit-IN-1, also known as DCC-2618 and approved as Ripretinib. This document details the quantitative biochemical and cellular data, experimental methodologies, and the unique "switch-control" mechanism of this important therapeutic agent.
Introduction to c-Kit and Its Role in Disease
The c-Kit proto-oncogene encodes a receptor tyrosine kinase (RTK) that is crucial for various physiological processes, including hematopoiesis, melanogenesis, and gametogenesis.[1] Upon binding its ligand, stem cell factor (SCF), c-Kit dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways such as the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. These pathways regulate cell proliferation, survival, and differentiation.[2][3]
Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in several cancers, most notably gastrointestinal stromal tumors (GIST), as well as in mastocytosis, acute myeloid leukemia (AML), and certain melanomas.[4] The development of inhibitors targeting the aberrant c-Kit kinase activity has been a significant advancement in the treatment of these diseases.
This compound (Ripretinib): A Novel "Switch-Control" Inhibitor
This compound (DCC-2618, Ripretinib) is a potent, orally bioavailable inhibitor of c-Kit and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[5] What distinguishes Ripretinib from other tyrosine kinase inhibitors is its unique "switch-control" mechanism of action.[5][6] Instead of solely competing with ATP at the kinase's active site, Ripretinib binds to the "switch pocket" of the kinase domain. This binding locks the kinase in an inactive conformation, preventing the conformational changes required for its activation.[5][7] This mechanism allows Ripretinib to inhibit a broad spectrum of c-Kit and PDGFRA mutations, including those that confer resistance to other inhibitors.[6][8]
Chemical Structure and Properties
-
IUPAC Name: 1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide[8]
-
Molecular Formula: C₂₆H₂₁F₂N₅O₃[8]
-
Molecular Weight: 489.5 g/mol [8]
Quantitative Data
The following tables summarize the key quantitative data for this compound (Ripretinib) from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound (Ripretinib) Against Wild-Type and Mutant c-Kit
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| c-Kit (Wild-Type) | <200 | [9] |
| c-Kit (Wild-Type) | 6 | [10] |
| c-Kit (V654A) | 8 | [10] |
| c-Kit (T670I) | 18 | [10] |
| c-Kit (D816H) | 5 | [10] |
| c-Kit (D816V) | 14 | [10] |
Table 2: Inhibitory Activity of this compound (Ripretinib) Against Other Kinases
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| c-Met | <200 | [9] |
| KDR (VEGFR2) | <2000 | [9] |
| PDGFRα | 30 | [10] |
| PDGFRβ | 13 | [10] |
Table 3: Cellular Activity of this compound (Ripretinib) in GIST Cell Lines
| Cell Line | c-Kit Mutation(s) | GI₅₀ (nM) | Reference(s) |
| GIST-T1 | Exon 11 deletion | 2 | [10] |
| GIST430 | Exon 11 deletion / Exon 13 V654A | 7 | [10] |
| GIST48 | Exon 11 V560D / Exon 17 D820A | 53 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of this compound (Ripretinib).
Synthesis of this compound (Ripretinib)
The synthesis of Ripretinib is a multi-step process. A representative synthetic scheme is outlined below, based on publicly available information.[5][9]
Step 1: Synthesis of 4-Aminopyridine Intermediate The synthesis begins with the heating of a diethyl ester with triethyl orthoformate and acetic anhydride, followed by the addition of aqueous ammonia to yield a pyridine derivative. This intermediate is then treated with phosphorus oxychloride to produce a dichloride. Selective substitution of the 4-chloro group with ethylamine, followed by reduction with lithium aluminum hydride and oxidation with MnO₂, affords the 4-aminopyridine intermediate.[5]
Step 2: Synthesis of the α-Aryl Ester Building Block Starting from a carboxylic acid, a three-step sequence of nitration, esterification, and reduction yields the corresponding α-aryl ester.[5]
Step 3: Construction of the Naphthyridone Ring System A modified Friedlander synthesis is employed, where the α-aryl ester and the 4-aminopyridine intermediate undergo a Knoevenagel cyclization in the presence of KF on alumina in DMA to form the core naphthyridone ring system.[5]
Step 4: Final Assembly of Ripretinib The final steps involve the installation of a methylamine group onto the naphthyridone ring, followed by a urea formation reaction with phenyl isocyanate to yield Ripretinib.[9]
Biochemical Kinase Inhibition Assay
The inhibitory activity of this compound against various c-Kit mutants and other kinases was determined using a pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled spectrophotometric assay.[10]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, the test compound (this compound) at various concentrations, and a suitable peptide substrate in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture.
-
Coupled Enzyme Reaction: The ADP produced from the kinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then converts pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.
-
Spectrophotometric Measurement: The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
-
IC₅₀ Determination: The rate of the reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular c-Kit Autophosphorylation Assay
The ability of this compound to inhibit c-Kit autophosphorylation in a cellular context was assessed using ELISA or Western blotting.[10]
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the target c-Kit mutant (e.g., GIST cell lines) to sub-confluency. Treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
ELISA or Western Blot Analysis:
-
ELISA: Use a sandwich ELISA kit specific for phosphorylated c-Kit to quantify the levels of autophosphorylation.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated c-Kit and total c-Kit. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities from the Western blot or the absorbance from the ELISA. Normalize the phosphorylated c-Kit signal to the total c-Kit signal to determine the extent of inhibition.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines was determined using a resazurin-based assay.[9][10]
Protocol:
-
Cell Seeding: Seed cells (e.g., GIST cell lines) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Resazurin Addition: Add a resazurin solution to each well. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by metabolically active cells.
-
Fluorescence Measurement: After an incubation period, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).
-
GI₅₀ Determination: Calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key aspects of c-Kit signaling, the mechanism of action of this compound, and a typical experimental workflow.
Caption: The c-Kit signaling pathway.
Caption: Mechanism of action of this compound (Ripretinib).
Caption: Workflow for a cell proliferation assay.
References
- 1. Ripretinib (DCC-2618) | GIST Support International [gistsupport.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Ripretinib | C24H21BrFN5O2 | CID 71584930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ripretinib in gastrointestinal stromal tumor: the long-awaited step forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Ripretinib synthesis - chemicalbook [chemicalbook.com]
- 10. Switch Control Inhibition of KIT and PDGFRA in Patients With Advanced Gastrointestinal Stromal Tumor: A Phase I Study of Ripretinib - PubMed [pubmed.ncbi.nlm.nih.gov]
c-Kit-IN-1: A Technical Guide to Target Binding, Kinetics, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics and kinetic profile of c-Kit-IN-1, a notable inhibitor of the c-Kit receptor tyrosine kinase. This document details the available quantitative data on its target affinity and selectivity, outlines detailed protocols for key experimental assays, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Target Binding Profile
This compound has been characterized as a potent inhibitor of the c-Kit receptor tyrosine kinase. The following table summarizes the available quantitative data regarding its inhibitory activity against c-Kit and a selection of other kinases. This data is crucial for understanding the inhibitor's potency and selectivity profile.
| Target | Parameter | Value | Notes |
| c-Kit | IC50 | <200 nM | Potent inhibition of the primary target. |
| c-Met | IC50 | <200 nM | Also shows significant activity against c-Met. |
| KDR (VEGFR2) | IC50 | <2 µM | Off-target activity observed at higher concentrations. |
| PDGFRα | IC50 | <10 µM | Off-target activity observed at higher concentrations. |
| PDGFRβ | IC50 | <10 µM | Off-target activity observed at higher concentrations. |
c-Kit Signaling Pathway
The c-Kit receptor tyrosine kinase is a critical component of cellular signaling, playing a key role in cell survival, proliferation, and differentiation. Its activation by its ligand, stem cell factor (SCF), triggers a cascade of downstream signaling events. Understanding this pathway is essential for contextualizing the mechanism of action of inhibitors like this compound.
An In-depth Technical Guide on the Role of Ripretinib (c-Kit-IN-1) in Gastrointestinal Stromal Tumors (GIST)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, predominantly driven by gain-of-function mutations in the KIT proto-oncogene. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized GIST treatment, the emergence of secondary resistance mutations presents a significant clinical challenge. This guide focuses on Ripretinib , a research chemical also identified as c-Kit-IN-1 and developed under the code DCC-2618 . Ripretinib is an FDA-approved, novel switch-control kinase inhibitor designed to broadly target the full spectrum of KIT and PDGFRA mutations, including those conferring resistance to prior lines of therapy. Its unique dual mechanism of action, involving binding to both the switch pocket and the activation loop, locks the kinase in an inactive conformation, providing durable inhibition across a heterogeneous mutational landscape. This document details the molecular basis of GIST, the mechanism of action of Ripretinib, comprehensive preclinical and clinical data, and the experimental protocols used in its evaluation.
The Molecular Pathogenesis of GIST
Approximately 80% of GISTs are initiated by activating mutations in the KIT gene, which encodes the KIT receptor tyrosine kinase (RTK). A smaller subset (~5-10%) harbors mutations in the homologous PDGFRA gene.[1][2] These mutations lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways.
The most common primary mutations occur in KIT exon 11 (juxtamembrane domain), with less frequent mutations in exon 9 (extracellular domain).[3] While first- and second-line TKIs are effective against these primary mutations, disease progression is almost always due to the acquisition of secondary resistance mutations, typically in the ATP-binding pocket (KIT exons 13 and 14) or the activation loop (KIT exons 17 and 18).[4] This molecular heterogeneity of resistance mutations within a patient's tumor burden necessitates inhibitors with broader activity.
Ripretinib (this compound): A Novel Switch-Control Inhibitor
Ripretinib is a Type II TKI specifically engineered to address the challenge of broad-spectrum and heterogeneous resistance in GIST.[2] Its chemical designation is N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea.
Unique Dual Mechanism of Action
Unlike conventional TKIs that primarily compete with ATP in the kinase domain, Ripretinib employs a dual mechanism to lock KIT and PDGFRA in an inactive state:[3][5]
-
Switch Pocket Binding: It binds to the "switch pocket," a region adjacent to the ATP-binding site. This sterically prevents the activation loop from moving into the active "on" conformation.
-
Activation Loop Stabilization: It also directly interacts with the activation loop, further stabilizing it in the inactive "off" conformation.
This "switch-control" inhibition is effective against a wide array of mutations, including those in the activation loop (e.g., D816V) that are notoriously resistant to other TKIs.[2][6]
Caption: Ripretinib's dual mechanism locks the activation loop in an inactive state.
Quantitative Data
Ripretinib demonstrates potent, low-nanomolar inhibition across a wide spectrum of clinically relevant KIT and PDGFRA mutations in both biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of Ripretinib against KIT and PDGFRA Kinase Variants
Data extracted from Smith BD, et al. Cancer Cell. 2019.[2]
| Kinase Target | Mutation Location | Representative Mutation | IC₅₀ (nM) |
| KIT | WT | Wild-Type | 3.0 |
| Exon 11 (JM) | V560D | 0.6 | |
| Exon 9 (EC) | A502_Y503dup | 1.4 | |
| Exon 13 (ATP Pocket) | V654A | 1.1 | |
| Exon 14 (ATP Pocket) | T670I | 6.7 | |
| Exon 17 (A-Loop) | D816H | 3.2 | |
| Exon 17 (A-Loop) | D816V | 15.0 | |
| Exon 17 (A-Loop) | N822K | 1.2 | |
| Exon 11 + 17 | V560D + D816V | 15.0 | |
| PDGFRA | WT | Wild-Type | 3.6 |
| Exon 18 (A-Loop) | D842V | 4.0 |
Table 2: Cellular Anti-proliferative Activity of Ripretinib in GIST Cell Lines
Data represents GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.
| Cell Line | Primary Mutation | Notes | GI₅₀ / IC₅₀ (nM) | Reference |
| GIST-T1 | KIT Exon 11 del | Imatinib-sensitive | ~30 | [5] |
| GIST882 | KIT Exon 13 K642E | Imatinib-sensitive | ~35 | [5] |
| ROSAKIT K509I | KIT Exon 9 K509I | Murine mast cell line | 34 | [7] |
Key Signaling Pathways in GIST and Ripretinib Intervention
Constitutively active KIT phosphorylates multiple intracellular tyrosine residues, creating docking sites for adaptor proteins and initiating downstream signaling. Ripretinib effectively blocks this initial activation step, thereby shutting down pro-survival and proliferative signals.
Caption: Ripretinib blocks mutant KIT activation, inhibiting downstream signaling.
Experimental Protocols
The following are generalized protocols based on methods used in the preclinical evaluation of Ripretinib and other TKIs in GIST.
In Vitro Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinase.
-
Reagents: Recombinant purified KIT kinase (wild-type or mutant), kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP, and a suitable substrate (e.g., poly-Glu,Tyr 4:1).
-
Procedure: a. Prepare serial dilutions of Ripretinib in DMSO. b. In a 96- or 384-well plate, add kinase, substrate, and Ripretinib (or DMSO control) in kinase buffer. c. Initiate the reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system for non-radioactive detection like ADP-Glo™). d. Incubate at 30°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). f. Quantify substrate phosphorylation. For radiometric assays, use a scintillation counter. For ADP-Glo™, measure luminescence. g. Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of Ripretinib.
Cellular Viability/Proliferation Assay (MTT/MTS or CTG)
This assay determines the effect of the compound on the viability and growth of GIST cell lines.
-
Cell Culture: Culture GIST cell lines (e.g., GIST-T1, GIST882) in appropriate media (e.g., RPMI-1640 + 10% FBS) at 37°C, 5% CO₂.
-
Procedure: a. Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat cells with a range of concentrations of Ripretinib (or DMSO control) for 72-120 hours.[8] c. Add detection reagent:
- For MTT: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, incubate for 4 hours, then add DMSO to solubilize the formazan crystals.[8]
- For CellTiter-Glo® (CTG): Add the reagent which lyses cells and generates a luminescent signal proportional to the amount of ATP present. d. Read the plate on a spectrophotometer (absorbance at ~560 nm for MTT) or a luminometer (for CTG). e. Normalize data to the DMSO control and calculate the GI₅₀/IC₅₀ values.
Western Blot for KIT Phosphorylation
This method assesses the inhibition of KIT autophosphorylation and downstream signaling within the cell.
-
Cell Treatment & Lysis: a. Plate GIST cells and grow to ~80% confluency. b. Treat cells with Ripretinib or DMSO for a short period (e.g., 2-4 hours). c. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. d. Quantify protein concentration using a BCA assay.
-
Electrophoresis and Transfer: a. Denature 20-50 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer. b. Separate proteins on an SDS-polyacrylamide gel. c. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate with a primary antibody against phospho-KIT (e.g., p-KIT Tyr719) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. e. Wash again and apply an enhanced chemiluminescence (ECL) substrate. f. Image the blot using a digital imager. g. Strip the membrane and re-probe for total KIT and a loading control (e.g., β-actin) to ensure equal protein loading.
Experimental and Clinical Development Workflow
The development of a targeted agent like Ripretinib follows a structured path from preclinical discovery to clinical approval.
Caption: Development workflow for a targeted GIST therapy like Ripretinib.
Clinical Efficacy: The INVICTUS Trial
The approval of Ripretinib was based on the pivotal Phase III INVICTUS study, a randomized, double-blind, placebo-controlled trial in patients with advanced GIST who had failed at least three prior TKI therapies.[9][10]
-
Primary Endpoint: The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS).
-
Median PFS (Ripretinib): 6.3 months
-
Median PFS (Placebo): 1.0 month
-
Hazard Ratio (HR): 0.15 (an 85% reduction in the risk of progression or death)[9]
-
-
Secondary Endpoint: A significant improvement in overall survival (OS) was also observed.
-
Median OS (Ripretinib): 15.1 months
-
Median OS (Placebo): 6.6 months
-
Hazard Ratio (HR): 0.36[9]
-
-
Broad Activity: Exploratory analysis showed that Ripretinib provided PFS benefit across all major mutational subgroups, including those with KIT exon 9, 11, 13, and 17 mutations.[11]
Overcoming Resistance
The polyclonal nature of resistance in GIST, where multiple subclones with different secondary mutations can co-exist, makes treatment challenging. Ripretinib's broad-spectrum activity is its key advantage, as it can simultaneously inhibit the diverse array of mutations that render other TKIs ineffective.
Caption: Ripretinib broadly inhibits heterogeneous resistance mutations.
Conclusion
Ripretinib (this compound) represents a significant advancement in the management of advanced, treatment-refractory GIST. Its rational design as a broad-spectrum, switch-control inhibitor that targets both the switch pocket and the activation loop of KIT and PDGFRA allows it to overcome the complex, heterogeneous resistance mechanisms that limit the efficacy of other TKIs. The robust preclinical data and compelling clinical results from the INVICTUS trial have established Ripretinib as the standard of care for fourth-line GIST, providing a much-needed therapeutic option for this patient population. Future research will continue to explore its potential in earlier lines of therapy and in other KIT/PDGFRA-driven malignancies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ripretinib inhibits polyclonal drug-resistant KIT oncoproteins: the next step forward in gastrointestinal stromal tumor therapy - Debiec-Rychter - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 4. Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants. | Profiles RNS [profiles.umassmed.edu]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Clinical Activity of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deciphera.com [deciphera.com]
- 11. Ripretinib | Deciphera [deciphera.com]
c-Kit-IN-1 for Acute Myeloid Leukemia (AML) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The receptor tyrosine kinase c-Kit is a critical signaling protein implicated in the proliferation and survival of AML blasts, making it a key therapeutic target. Activating mutations in the c-Kit gene are frequently observed in certain subtypes of AML and are associated with a poorer prognosis. This technical guide provides an in-depth overview of c-Kit-IN-1, a potent inhibitor of c-Kit, for its potential application in AML research. This document details the mechanism of c-Kit signaling in AML, the properties of this compound, and provides detailed experimental protocols for its investigation as a potential therapeutic agent.
Introduction to c-Kit in Acute Myeloid Leukemia
The c-Kit receptor (also known as CD117) is a type III receptor tyrosine kinase that plays a crucial role in the normal development and function of hematopoietic stem and progenitor cells.[1] Its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[2]
In AML, the c-Kit signaling pathway is often dysregulated. Overexpression of c-Kit is observed in a significant portion of AML patients, and activating mutations, particularly in exons 8 and 17, lead to ligand-independent, constitutive activation of the kinase.[3] This aberrant signaling contributes to the uncontrolled proliferation and survival of leukemic blasts. The presence of c-Kit mutations in AML, especially in core-binding factor (CBF) AML, is often correlated with a higher risk of relapse and reduced overall survival.[4]
The critical role of c-Kit in AML pathogenesis has led to the development of targeted inhibitors. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of the c-Kit kinase domain have shown promise in preclinical and clinical studies.[5] These inhibitors can block the downstream signaling cascades, thereby inducing apoptosis and inhibiting the proliferation of c-Kit-dependent AML cells.
This compound: A Potent c-Kit Inhibitor
This compound is a small molecule inhibitor that demonstrates potent activity against both c-Kit and c-Met kinases.[6] Its chemical and physical properties are summarized below.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide | [7] |
| Molecular Formula | C₂₆H₂₁F₂N₅O₃ | [7] |
| Molecular Weight | 489.5 g/mol | [7] |
Kinase Inhibition Profile
This compound has been shown to be a potent inhibitor of c-Kit and c-Met, with additional activity against other kinases at higher concentrations.
| Target Kinase | IC₅₀ | Reference |
| c-Kit | <200 nM | [6] |
| c-Met | <200 nM | [6] |
| KDR (VEGFR2) | <2 µM | [6] |
| PDGFRα | <10 µM | [6] |
| PDGFRβ | <10 µM | [6] |
c-Kit Signaling Pathway in AML
The binding of Stem Cell Factor (SCF) to the extracellular domain of c-Kit triggers receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins. These interactions activate several key downstream pathways that are crucial for the survival and proliferation of AML cells.
Caption: The c-Kit signaling cascade in AML, initiated by SCF binding.
Experimental Protocols for this compound in AML Research
The following protocols are provided as a guide for the preclinical evaluation of this compound in AML. These are generalized methods and should be optimized for specific cell lines and experimental conditions.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., Kasumi-1 [c-Kit N822K mutation], MOLM-13 [c-Kit wild-type])
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for assessing cell proliferation using the MTT assay.
Western Blot Analysis of c-Kit Signaling
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of c-Kit and its downstream signaling proteins.
Materials:
-
AML cells
-
This compound
-
SCF (for stimulating c-Kit in wild-type cells)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture AML cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). For cells with wild-type c-Kit, serum-starve overnight and then stimulate with SCF (e.g., 100 ng/mL) for 15 minutes before lysis.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
Caption: Workflow for Western blot analysis of protein phosphorylation.
In Vivo Xenograft Model of AML
This model is used to evaluate the anti-leukemic efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cells (e.g., Kasumi-1)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement (if subcutaneous model)
-
Flow cytometry for monitoring engraftment
Procedure:
-
Inject AML cells intravenously or subcutaneously into immunocompromised mice.
-
Monitor for engraftment by checking for human CD45+ cells in the peripheral blood.
-
Once engraftment is established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) and vehicle control daily or as determined by pharmacokinetic studies.
-
Monitor animal health and body weight regularly.
-
For subcutaneous models, measure tumor volume with calipers.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues (bone marrow, spleen, liver) for analysis of leukemic burden by flow cytometry and immunohistochemistry.
-
Analyze survival data using Kaplan-Meier curves.
Conclusion
This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase, a key driver of proliferation and survival in many cases of AML. The information and protocols provided in this guide offer a framework for the preclinical investigation of this compound as a potential therapeutic agent for AML. Further studies are warranted to fully elucidate its efficacy and mechanism of action in various AML subtypes, both as a single agent and in combination with other anti-leukemic drugs.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 3. Targeting the c-kit receptor in the treatment of acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validate User [ashpublications.org]
- 5. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C26H21F2N5O3 | CID 46208890 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Efficacy of c-Kit Inhibition in Melanoma: A Technical Guide to Dasatinib's Action in c-Kit Mutated Cells
For Immediate Release
This technical guide provides an in-depth analysis of the role of the c-Kit receptor tyrosine kinase in melanoma and the therapeutic potential of its inhibition. Focusing on Dasatinib as a representative c-Kit inhibitor, this document offers researchers, scientists, and drug development professionals a comprehensive overview of its effects on melanoma cells harboring c-Kit mutations. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction: c-Kit as a Therapeutic Target in Melanoma
The proto-oncogene c-Kit encodes a transmembrane receptor tyrosine kinase (RTK) crucial for the development and survival of melanocytes.[1] While its expression is often lost in the progression of cutaneous melanoma, activating mutations in the KIT gene are frequently found in specific melanoma subtypes, including mucosal, acral, and chronically sun-damaged melanomas.[2] These mutations lead to the constitutive activation of the c-Kit receptor, driving downstream signaling pathways that promote tumor cell proliferation, survival, and migration. The primary signaling cascades activated by oncogenic c-Kit are the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K/AKT) pathways. The presence of these driver mutations makes c-Kit an attractive therapeutic target for a subset of melanoma patients.
A variety of small molecule tyrosine kinase inhibitors (TKIs) have been developed to target aberrant c-Kit activity. These inhibitors, including imatinib, nilotinib, sunitinib, sorafenib, and dasatinib, have shown varying degrees of efficacy in preclinical and clinical studies. This guide will focus on Dasatinib, a potent inhibitor of multiple tyrosine kinases, including c-Kit, to illustrate the principles and methodologies used to evaluate the efficacy of c-Kit inhibitors in melanoma.
Quantitative Analysis of Dasatinib's Effect on c-Kit Mutated Melanoma Cells
The L576P mutation in exon 11 of the KIT gene is one of the most common activating mutations found in melanoma.[2] Preclinical studies have demonstrated that melanoma cell lines harboring this specific mutation exhibit differential sensitivity to various c-Kit inhibitors. Dasatinib has been shown to be particularly effective against the L576P mutant.[3]
Table 1: In Vitro Efficacy of Dasatinib against L576P c-Kit Mutant Melanoma Cells
| Parameter | Value | Cell Line | Reference |
| IC50 (Cell Viability) | ~10 nM | Human melanoma cell line with endogenous L576P mutation | [3] |
| Effect on Proliferation | Significant reduction at concentrations as low as 10 nM | Human melanoma cell line with endogenous L576P mutation | [3] |
| Induction of Apoptosis | Yes | HBL (c-Kit mutant) melanoma cells | [4] |
Table 2: Comparative Efficacy of c-Kit Inhibitors against L576P c-Kit Mutant Melanoma Cells
| Inhibitor | Effect on Cell Viability | Cell Line | Reference |
| Imatinib | Not reduced | Human melanoma cell line with endogenous L576P mutation | [3] |
| Nilotinib | Not reduced | Human melanoma cell line with endogenous L576P mutation | [3] |
| Sorafenib | Not reduced | Human melanoma cell line with endogenous L576P mutation | [3] |
| Dasatinib | Reduced at concentrations as low as 10 nM | Human melanoma cell line with endogenous L576P mutation | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the efficacy of c-Kit inhibitors like Dasatinib in melanoma cell lines with c-Kit mutations.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
c-Kit mutant melanoma cell line (e.g., a line with the L576P mutation)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Dasatinib (or other c-Kit inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Dasatinib in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the Dasatinib dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Western Blot Analysis for c-Kit Signaling
This protocol is used to detect the phosphorylation status of c-Kit and downstream signaling proteins, providing insight into the inhibitor's mechanism of action.
Materials:
-
c-Kit mutant melanoma cell line
-
Dasatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed melanoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Dasatinib for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after treatment with a c-Kit inhibitor.
Materials:
-
c-Kit mutant melanoma cell line
-
Dasatinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed melanoma cells in 6-well plates and treat with Dasatinib for the desired time (e.g., 48-72 hours).
-
Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizing Molecular Pathways and Experimental Workflows
c-Kit Signaling Pathway in Melanoma
Caption: c-Kit signaling pathway in melanoma and the inhibitory action of Dasatinib.
Experimental Workflow for Evaluating c-Kit Inhibitors
Caption: A typical experimental workflow for assessing the effects of a c-Kit inhibitor.
Conclusion
The presence of activating c-Kit mutations in certain melanoma subtypes provides a clear rationale for targeted therapy. Dasatinib has demonstrated significant preclinical activity against melanoma cells harboring the common L576P c-Kit mutation, a mutation that confers resistance to other c-Kit inhibitors like imatinib. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of c-Kit inhibitors and the development of more effective and personalized treatments for patients with c-Kit-driven melanoma. Further research is warranted to explore mechanisms of resistance to Dasatinib and to evaluate its efficacy in combination with other therapeutic agents.
References
- 1. Pharmacological inhibitors of c-KIT block mutant c-KIT mediated migration of melanocytes and melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIT and Melanoma: Biological Insights and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of dasatinib against L576P KIT mutant melanoma: molecular, cellular, and clinical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
c-Kit-IN-1: A Deep Dive into its Impact on Cellular Proliferation and Survival
For Immediate Release
This technical guide provides an in-depth analysis of c-Kit-IN-1 (also known as DCC-2618 or Ripretinib), a potent and selective tyrosine kinase inhibitor. Tailored for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action and its significant impact on cell proliferation and survival, substantiated by quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Core Concepts: c-Kit Signaling and its Dysregulation in Disease
The c-Kit receptor, a member of the type III receptor tyrosine kinase family, plays a pivotal role in regulating normal cellular processes, including proliferation, differentiation, and survival. Upon binding to its ligand, stem cell factor (SCF), c-Kit dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated include the PI3K/AKT/mTOR pathway, crucial for cell survival and proliferation, and the RAS/MEK/ERK pathway, which is also central to cell growth and division.
In various pathological conditions, particularly in cancers such as gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis, mutations in the KIT gene lead to constitutive activation of the receptor. This ligand-independent signaling drives uncontrolled cell proliferation and resistance to apoptosis, hallmark features of cancer.
This compound (DCC-2618): A "Switch-Control" Inhibitor
This compound, commercially known as Ripretinib, is a "switch-control" kinase inhibitor. This unique mechanism involves locking the c-Kit kinase in an inactive conformation, effectively blocking the downstream signaling pathways that promote cell proliferation and survival. Its action is dual: it binds to the switch pocket and the activation loop, preventing the kinase from adopting its active state. This mechanism is effective against both wild-type and a broad spectrum of mutant c-Kit kinases.
Quantitative Analysis of this compound's Efficacy
The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its potent effect on both enzymatic activity and cell viability.
Enzymatic Inhibition of c-Kit and Related Kinases
| Target | IC50 (nM) |
| c-Kit (Wild-Type) | 6 |
| PDGFRα | 30 |
| PDGFRβ | 13 |
| c-Kit (General) | <200 |
Table 1: In vitro enzymatic inhibitory concentrations (IC50) of this compound against target kinases.
Impact on Cell Proliferation
The anti-proliferative effects of this compound have been evaluated in various cell lines, including those harboring c-Kit mutations commonly found in cancer.
| Cell Line | c-Kit Mutation Status | GI50 (µM) |
| Ba/F3 | Exon 11 deletion (557-558) | 0.004 |
| Ba/F3 | Exon 11 deletion (557-558) + A829P and Y823D mutants | 0.003 |
| Ba/F3 | Exon 11 deletion (557-558) + N822K and Y823D mutants | 0.004 |
Table 2: Growth inhibition (GI50) values of this compound on the proliferation of various Ba/F3 cell lines expressing different c-Kit mutations, as determined by MTS assay after 72 hours of incubation.[1]
Induction of Apoptosis and Inhibition of Cell Survival
This compound has been shown to decrease the survival of neoplastic cells, indicating the induction of apoptosis.
| Cell Type | Effect on Survival |
| Human Mast Cell Lines | Decreased survival with an IC50 of <1 µM |
| Primary Neoplastic Mast Cells | Decreased survival with an IC50 of <1 µM |
| Primary Neoplastic Eosinophils | Decreased growth and survival |
| Leukemic Monocytes | Decreased growth and survival |
| AML Blast Cells | Decreased growth and survival |
Table 3: The impact of this compound on the survival of various primary and cultured neoplastic cells.[1]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.
Caption: The c-Kit signaling pathway and its inhibition by this compound.
Caption: A generalized experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Plate cancer cells (e.g., GIST-T1) in a 96-well plate at a density of 5,000 cells per well in 200 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO). Incubate for 67 hours.
-
Resazurin Addition: Add 40 µL of a 440 µM resazurin solution in PBS to each well. Incubate for an additional 5 hours.
-
Data Acquisition: Measure fluorescence on a plate reader with excitation at 540 nm and emission at 600 nm.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the data to a dose-response curve using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a predetermined time (e.g., 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blotting for c-Kit Signaling Pathway Analysis
-
Cell Lysis: Treat cells (e.g., HMC-1.1) with this compound (0.5–5 µM) for 4 hours.[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total c-Kit, phospho-c-Kit, total AKT, phospho-AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound (DCC-2618/Ripretinib) is a highly effective inhibitor of both wild-type and mutant c-Kit, demonstrating potent anti-proliferative and pro-apoptotic activity in preclinical models. Its unique "switch-control" mechanism of action provides a promising therapeutic strategy for cancers driven by aberrant c-Kit signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and leverage the therapeutic potential of c-Kit inhibition.
References
c-Kit Signaling Pathways: A Technical Guide for Researchers
An In-depth Examination of Core Signaling Cascades in Normal and Cancer Cells
This technical guide provides a comprehensive overview of the c-Kit signaling pathways, detailing their fundamental roles in normal cellular processes and their dysregulation in various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular mechanisms, experimental methodologies, and quantitative data pertinent to the c-Kit receptor tyrosine kinase.
Introduction to the c-Kit Receptor
The c-Kit proto-oncogene encodes a type III receptor tyrosine kinase (RTK), also known as CD117 or stem cell factor receptor (SCFR).[1][2] Its ligand is the stem cell factor (SCF), a hematopoietic cytokine crucial for the survival, proliferation, and differentiation of various cell types.[3] Under normal physiological conditions, the binding of SCF to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3][4][5] This activation initiates a cascade of intracellular signaling pathways that are vital for processes such as hematopoiesis, melanogenesis, gametogenesis, and gut motility.[1][6][7]
Dysregulation of c-Kit signaling, either through overexpression or activating mutations, is a key driver in the pathogenesis of several human cancers.[1][6][8] These include gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), mastocytosis, and certain subtypes of melanoma.[1][4][9][10] The resulting constitutive, ligand-independent activation of c-Kit leads to uncontrolled cell proliferation, survival, and migration, contributing to tumor development and progression.[1][9]
Core c-Kit Signaling Pathways in Normal Cells
In normal cells, c-Kit signaling is tightly regulated to ensure proper cellular function. Upon SCF binding, the activated c-Kit receptor serves as a docking site for various signaling molecules, leading to the activation of several key downstream pathways.
PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical mediator of cell survival and proliferation downstream of c-Kit.[11][12] The p85 regulatory subunit of PI3K binds to phosphorylated tyrosine residues on the activated c-Kit receptor, either directly or indirectly through adapter proteins like GAB2.[13] This interaction activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) at the plasma membrane.[14] Activated AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and regulate cell cycle progression.[14]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a central role in cell proliferation, differentiation, and migration.[11][15] Activation of this pathway by c-Kit is initiated by the recruitment of the adapter protein Grb2 and the guanine nucleotide exchange factor SOS to the activated receptor complex.[15] This leads to the activation of the small GTPase Ras. Activated Ras triggers a phosphorylation cascade, sequentially activating RAF, MEK (MAPK/ERK kinase), and finally ERK1/2. Phosphorylated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.[15]
JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another important signaling cascade activated by c-Kit, particularly in hematopoietic cells.[3] Upon c-Kit activation, JAK proteins associated with the receptor are activated and phosphorylate STAT proteins.[1][3] Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[1][8]
Dysregulation of c-Kit Signaling in Cancer Cells
In cancer cells, c-Kit signaling is often constitutively active due to genetic alterations, leading to uncontrolled cell growth and survival. This aberrant signaling is a hallmark of several malignancies.
The primary mechanisms of c-Kit dysregulation in cancer include:
-
Activating Mutations: Gain-of-function mutations in the c-Kit gene are the most common cause of its constitutive activation. These mutations are frequently found in the juxtamembrane domain (exon 11), the extracellular domain (exon 9), or the kinase domain (exons 13 and 17).[4][16][17] These mutations disrupt the autoinhibitory function of the receptor, leading to ligand-independent kinase activity.[1][4]
-
Overexpression: Increased expression of the c-Kit receptor on the cell surface can also lead to enhanced signaling, even at low concentrations of its ligand, SCF.[1][8] This is observed in some cancers where the c-Kit gene is amplified.
The constitutive activation of c-Kit in cancer cells leads to the persistent and uncontrolled activation of the same downstream pathways (PI3K/AKT, MAPK/ERK, JAK/STAT) that are transiently activated in normal cells. This sustained signaling drives the malignant phenotype by promoting continuous proliferation, inhibiting apoptosis, and enhancing cell migration and invasion.
Quantitative Data on c-Kit in Normal and Cancer Cells
The following tables summarize key quantitative data related to c-Kit expression and mutation status in various normal and cancerous tissues.
| Tissue/Cell Type | c-Kit Expression Level | Method | Reference |
| Normal Hematopoietic Stem Cells | High | Flow Cytometry | [18] |
| Normal Melanocytes | Present | Immunohistochemistry | [19] |
| Gastrointestinal Stromal Tumors (GIST) | 96.8% (91/94 cases) | Immunohistochemistry | [11] |
| Gastrointestinal Stromal Tumors (GIST) | 100% (28/28 cases) | Immunohistochemistry | [20] |
| Seminomas | 84% (42/50 cases) | Immunohistochemistry | [20] |
| Adenoid-Cystic Carcinomas | 65% (34/52 cases) | Immunohistochemistry | [20] |
| Malignant Melanomas | 35% (14/39 cases) | Immunohistochemistry | [20] |
| Large-Cell Lung Carcinomas | 17% (8/47 cases) | Immunohistochemistry | [20] |
Table 1: c-Kit Expression in Normal and Cancerous Tissues. This table provides a comparative overview of c-Kit protein expression across different cell types and tumors.
| Cancer Type | c-Kit Mutation Frequency | Most Common Mutation Location | Reference |
| Gastrointestinal Stromal Tumors (GIST) | 57% (71/124 cases) | Exon 11 | [8] |
| Gastrointestinal Stromal Tumors (GIST) | 40.4% (38/94 cases) | Exon 11 | [11] |
| Gastrointestinal Stromal Tumors (GIST) | ~75% | Exon 11 | |
| Acute Myeloid Leukemia (AML) with t(8;21) | ~20-25% | Not Specified | |
| Acute Myeloid Leukemia (AML) with inv(16) | ~30% | Not Specified | |
| Mastocytosis | >80% | Exon 17 (D816V) |
Table 2: Frequency of Activating c-Kit Mutations in Various Cancers. This table highlights the prevalence of c-Kit gene mutations in different malignancies.
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| GIST-T1 (c-Kit wt) | Compound 22aa | 0.004 | |
| GIST-5R (c-Kit T670I) | Compound 22aa | 0.026 | |
| Hs578T (TNBC) | N-phenyl pyrazoline 5 | 3.95 | [7] |
| MDA-MB-231 (TNBC) | N-phenyl pyrazoline 5 | 21.55 | [7] |
Table 3: IC50 Values of c-Kit Inhibitors in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of selected c-Kit inhibitors against different cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study c-Kit signaling.
Immunoprecipitation and Western Blotting of c-Kit
This protocol is used to isolate c-Kit from cell lysates and analyze its phosphorylation status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-c-Kit antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS or TBS)
-
SDS-PAGE sample buffer
-
Primary antibodies (e.g., anti-phospho-tyrosine, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Culture cells to the desired confluency and treat as required. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-c-Kit antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the protein and denature it.
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against total c-Kit, phospho-tyrosine, or other signaling proteins of interest. Follow with incubation with an HRP-conjugated secondary antibody and detection using a chemiluminescent substrate.
In Vitro c-Kit Kinase Assay
This assay measures the kinase activity of c-Kit and is useful for screening potential inhibitors.
Materials:
-
Recombinant c-Kit enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[10]
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Test compounds (inhibitors)
-
ADP-Glo™ Kinase Assay kit (for non-radioactive detection)
Procedure:
-
Reaction Setup: In a microplate well, combine the recombinant c-Kit enzyme, kinase buffer, and the test compound at various concentrations.
-
Initiate Reaction: Add the substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radioactive method: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.[10]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation Assay
This assay determines the effect of c-Kit activation or inhibition on cell growth.
Materials:
-
c-Kit-expressing cells
-
96-well cell culture plates
-
Cell culture medium
-
SCF or c-Kit inhibitors
-
Cell Counting Kit-8 (CCK-8) or similar proliferation reagent (e.g., MTT, WST-1)
Procedure:
-
Cell Seeding: Seed the c-Kit-expressing cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with different concentrations of SCF or a c-Kit inhibitor. Include appropriate controls (e.g., untreated cells, vehicle control).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add Proliferation Reagent: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[6]
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[6]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation or inhibition relative to the control and plot the results.
Visualizing c-Kit Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core c-Kit signaling pathways and a typical experimental workflow for studying c-Kit.
Figure 1: c-Kit signaling pathways in normal cells.
Figure 2: Dysregulated c-Kit signaling in cancer cells.
Figure 3: Experimental workflow for investigating c-Kit signaling.
Conclusion
The c-Kit signaling pathway is a critical regulator of normal cellular physiology and a key player in the pathogenesis of various cancers. Understanding the intricate details of its signaling cascades in both normal and diseased states is paramount for the development of effective targeted therapies. The constitutive activation of c-Kit in cancers like GIST and AML has paved the way for the successful clinical use of tyrosine kinase inhibitors. This guide provides a foundational resource for researchers, offering a comprehensive overview of the core signaling pathways, quantitative data, and essential experimental protocols to further investigate the role of c-Kit in health and disease. Future research will likely focus on overcoming drug resistance and identifying novel therapeutic strategies to target dysregulated c-Kit signaling more effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 3. Phosphorylation of the Activation Loop Tyrosine 823 in c-Kit Is Crucial for Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cell lines ic50: Topics by Science.gov [science.gov]
- 14. How AML Subtypes Affect Outlook & Treatment | American Cancer Society | American Cancer Society [cancer.org]
- 15. protocols.io [protocols.io]
- 16. Identification of the major phosphorylation sites for protein kinase C in kit/stem cell factor receptor in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Cell Proliferation Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
Methodological & Application
Application Note: c-Kit-IN-1 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Kit receptor, also known as CD117, is a type III receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Its ligand is the stem cell factor (SCF).[3][4] Upon SCF binding, c-Kit dimerizes, leading to autophosphorylation and the activation of multiple downstream signaling cascades, such as the RAS/ERK, PI3K/AKT, and JAK/STAT pathways.[1][3][5] Dysregulation of c-Kit signaling, often due to activating mutations or overexpression, is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis.[6][7][8] This makes c-Kit a prime target for therapeutic intervention.
c-Kit-IN-1 is a small molecule inhibitor designed to target the ATP-binding pocket of the c-Kit kinase, thereby preventing its phosphorylation and downstream signaling. Developing robust cell-based assays is critical for characterizing the potency and cellular efficacy of such inhibitors. This document provides detailed protocols for two key cell-based assays: a c-Kit phosphorylation assay to measure direct target engagement and a cell viability assay to assess the functional downstream consequences of c-Kit inhibition.
Principle of the Assays
-
c-Kit Phosphorylation Assay: This assay directly quantifies the extent of c-Kit autophosphorylation in cells upon stimulation with SCF. The inhibitory effect of this compound is measured by its ability to reduce the level of phosphorylated c-Kit. A sandwich enzyme-linked immunosorbent assay (ELISA) is a common format for this purpose, providing a quantitative readout of intracellular kinase activity.[7]
-
Cell Viability Assay: This assay measures the overall health and proliferation of cancer cells that are dependent on c-Kit signaling. Inhibition of the c-Kit pathway by this compound is expected to decrease cell viability. Assays like the MTT or CCK-8 assay are used, where the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells serves as an indicator of cell viability.[9][10]
c-Kit Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the c-Kit receptor upon binding to its ligand, Stem Cell Factor (SCF).
Experimental Workflow
The diagram below outlines the general workflow for evaluating the efficacy of this compound using cell-based assays.
Experimental Protocols
Protocol 1: c-Kit Phosphorylation Inhibition Assay (ELISA-based)
This protocol is designed to measure the effect of this compound on SCF-induced c-Kit phosphorylation in a c-Kit-dependent cell line (e.g., M07e).[7]
Materials:
-
c-Kit dependent cell line (e.g., M07e)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep, and human GM-CSF)
-
This compound
-
Recombinant human Stem Cell Factor (SCF)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Phospho-c-Kit (e.g., Tyr719) Sandwich ELISA Kit[11]
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest and resuspend cells in a serum-free medium.
-
Seed 1 x 10⁵ cells per well in a 96-well plate.
-
Incubate for 2-4 hours at 37°C, 5% CO₂ to allow cells to recover.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium. A common starting concentration is 10 µM, diluted in 3-fold steps. Include a DMSO vehicle control.
-
Add the diluted inhibitor to the respective wells.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare SCF in a serum-free medium to a final concentration of 100 ng/mL.
-
Add SCF to all wells except for the unstimulated negative control.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash wells once with ice-cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes.[12]
-
-
ELISA Protocol:
-
Perform the Phospho-c-Kit Sandwich ELISA according to the manufacturer's protocol.[11] This typically involves transferring the cell lysates to the antibody-coated plate, followed by incubation, washing, addition of a detection antibody, and finally, a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Subtract the background absorbance (unstimulated control).
-
Normalize the data to the SCF-stimulated control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol assesses the effect of this compound on the proliferation and viability of a c-Kit-dependent cell line.
Materials:
-
c-Kit dependent cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, MTS)[9][10]
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a "no-cell" background control.
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement (CCK-8):
-
Add 10 µL of the CCK-8 reagent to each well.[9]
-
Incubate for 1-4 hours at 37°C, protecting the plate from light. The incubation time may need to be optimized based on the cell line.
-
Gently mix the plate on an orbital shaker for 1 minute to ensure uniform color distribution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Subtract the background absorbance (media + CCK-8 reagent only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following tables summarize representative quantitative data for a hypothetical c-Kit inhibitor, this compound.
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | Endpoint | IC₅₀ (nM) |
| Kinase Assay | Recombinant c-Kit | ATP-ADP Conversion | 20 |
| Phosphorylation Assay | M07e Cells | p-c-Kit (Tyr719) | 15 |
| Cell Viability Assay | M07e Cells | CCK-8 | 55 |
Table 2: Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs. c-Kit) |
| c-Kit | 20 | 1x |
| KDR (VEGFR2) | >5,000 | >250x |
| p38α | 4,500 | 225x |
| Lck | 8,100 | 405x |
| Src | >5,000 | >250x |
Note: Data presented are for illustrative purposes and should be determined experimentally.
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. broadpharm.com [broadpharm.com]
- 11. PathScan® Phospho-c-Kit ELISA Kit (Tyr719) | Cell Signaling Technology [cellsignal.com]
- 12. mesoscale.com [mesoscale.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Kit-IN-1 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of c-Kit-IN-1 (also known as DCC-2618 or Rebastinib) in mouse xenograft models. This document includes detailed protocols for establishing xenografts and administering the compound, alongside a summary of its mechanism of action and expected outcomes based on available preclinical data.
Introduction to this compound
This compound is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1] Dysregulation of c-Kit signaling, through overexpression or activating mutations, is a known driver in various human cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and certain types of melanoma.[2][3][4] this compound functions as a "switch-control" inhibitor, effectively locking the kinase in an inactive conformation and blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[5] These pathways include the PI3K/AKT, MAPK (RAS/RAF/MEK/ERK), and JAK/STAT cascades.[2][6][7]
Quantitative Data Summary
The following table summarizes the quantitative data for the in vivo administration of this compound (DCC-2618) in mouse xenograft models.
| Parameter | Details | Reference Xenograft Models |
| Compound | This compound (DCC-2618, Ripretinib) | GIST T1, Patient-Derived Xenograft (PDX) GIST with KIT exon 11 del/exon 17 Y823D, KIT exon 17 N822K AML model |
| Dosing | 50 mg/kg | GIST T1 xenograft model |
| Administration Route | Oral (p.o.) | GIST T1 xenograft model |
| Dosing Frequency | Twice daily (BID) | GIST T1 xenograft model |
| Efficacy | Nearly complete tumor stasis | GIST T1 xenograft model |
| Tumor regression | PDX GIST and AML xenograft models | |
| Pharmacodynamic Marker | ED90 for inhibition of KIT phosphorylation | GIST T1 xenograft model |
| Effective Concentration | EC90 of ~470 ng/mL for KIT phosphorylation inhibition | GIST T1 xenograft model |
Experimental Protocols
Establishment of Mouse Xenograft Models
This protocol outlines the establishment of both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Materials:
-
c-Kit positive human cancer cell line (e.g., GIST-T1) or fresh patient tumor tissue
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Surgical tools (scalpels, forceps, scissors), sterile
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Calipers for tumor measurement
Procedure:
-
Cell Line Preparation (for CDX):
-
Culture c-Kit positive cancer cells in appropriate growth medium to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Perform a cell count and viability assessment (e.g., trypan blue exclusion). The cell suspension should have >90% viability.
-
Adjust the cell concentration to 1 x 10^7 cells/mL.
-
-
Tumor Tissue Preparation (for PDX):
-
Obtain fresh patient tumor tissue under sterile conditions.
-
Wash the tissue with sterile PBS.
-
Mechanically mince the tumor into small fragments (~2-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
For subcutaneous xenografts, inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) or implant a single tumor fragment into the flank of the mouse.
-
Monitor the mice for tumor growth.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
In Vivo Administration of this compound
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound (DCC-2618)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
-
Balance and weighing paper
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Calculate the required amount of this compound based on the number of mice, their average weight, and the desired dose (e.g., 50 mg/kg).
-
Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required to achieve a uniform suspension.
-
-
Administration:
-
Administer the this compound formulation to the mice via oral gavage. The volume is typically 100-200 µL per mouse.
-
Administer the vehicle alone to the control group.
-
Repeat the administration at the determined frequency (e.g., twice daily).
-
-
Monitoring and Data Collection:
-
Monitor animal health and body weight daily.
-
Measure tumor volume regularly as described above.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, histology).
-
Visualizations
c-Kit Signaling Pathway
References
- 1. A novel anti‐c‐Kit antibody–drug conjugate to treat wild‐type and activating‐mutant c‐Kit‐positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing c-Kit-IN-1 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing c-Kit-IN-1, a potent dual inhibitor of c-Kit and c-Met, in combination with other kinase inhibitors to explore synergistic anti-cancer effects. The following protocols and data serve as a foundational resource for designing and executing experiments to investigate novel therapeutic strategies.
Introduction to this compound
This compound is a small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Kit and c-Met, with IC50 values below 200 nM for both.[1] It also demonstrates inhibitory activity against KDR, PDGFRα, and PDGFRβ at higher concentrations.[1] Dysregulation of c-Kit and c-Met signaling pathways is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. The dual inhibition of these pathways by this compound presents a compelling strategy for cancer treatment.
Rationale for Combination Therapy
The development of resistance to single-agent kinase inhibitor therapy is a significant challenge in oncology.[2] Combination therapies that target multiple oncogenic signaling pathways simultaneously can overcome resistance mechanisms and induce synergistic cytotoxicity. Combining this compound with inhibitors of other critical kinases may offer enhanced therapeutic efficacy.
Given the dual c-Kit/c-Met inhibitory profile of this compound, a relevant analogue for conceptualizing combination strategies is cabozantinib, an approved multi-kinase inhibitor that also targets VEGFR, MET, and KIT, among others.[1][2] Preclinical and clinical studies with cabozantinib have demonstrated synergistic effects when combined with other anticancer agents, providing a strong rationale for exploring similar combinations with this compound.[1][2]
Quantitative Data on Combination Therapies
While specific quantitative data for this compound in combination with other kinase inhibitors is not yet widely published, data from studies involving the dual c-Kit/c-Met inhibitor cabozantinib can provide valuable insights for experimental design. The following tables summarize representative data from combination studies with cabozantinib and other kinase inhibitors.
Table 1: Synergistic Inhibition of Cell Viability with Cabozantinib and mTORC1/2 Inhibitor Sapanisertib in Renal Cell Carcinoma (RCC) Patient-Derived Xenograft (PDX) Models. [3]
| PDX Model | Cabozantinib (Single Agent) % Tumor Growth Inhibition | Sapanisertib (Single Agent) % Tumor Growth Inhibition | Combination (Cabozantinib + Sapanisertib) % Tumor Growth Inhibition |
| RCC PDX 1 | 45% | 30% | 85% |
| RCC PDX 2 | 55% | 40% | 95% (regression) |
| RCC PDX 3 | 35% | 25% | 75% |
Table 2: Combination Index (CI) Values for Cabozantinib and EGFR Inhibitor Erlotinib in EGFR-mutant Lung Cancer Cells with Acquired Resistance. [4]
| Cell Line | Combination | CI Value at ED50 | Interpretation |
| HCC827-ER | Cabozantinib + Erlotinib | 0.6 | Synergy |
| H1975 | Cabozantinib + Erlotinib | 0.7 | Synergy |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: c-Kit and c-Met signaling pathways and points of inhibition.
References
Application Notes and Protocols for c-Kit-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Kit, also known as CD117 or stem cell factor receptor (SCFR), is a receptor tyrosine kinase (RTK) that plays a pivotal role in cell survival, proliferation, and differentiation.[1][2] Dysregulation of c-Kit signaling, often due to activating mutations, is a key driver in various cancers, including gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and melanoma.[2][3] This makes c-Kit a prime target for therapeutic intervention. c-Kit-IN-1 is a potent small molecule inhibitor of c-Kit kinase activity, demonstrating significant potential for use in cancer research and drug discovery. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel c-Kit inhibitors.
c-Kit Signaling Pathway
Upon binding its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes, leading to autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively regulate essential cellular processes.[4][5]
Caption: The c-Kit signaling pathway is activated by SCF, leading to downstream cascades that promote cell survival and proliferation. This compound inhibits the autophosphorylation of the c-Kit receptor.
Quantitative Data for this compound and Other Inhibitors
The inhibitory activity of this compound and other reference compounds against c-Kit and other kinases is summarized below. This data is essential for designing screening experiments and interpreting results.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | c-Kit | < 200 | Biochemical | [6] |
| c-Met | < 200 | Biochemical | [6] | |
| KDR | < 2,000 | Biochemical | [6] | |
| PDGFRα | < 10,000 | Biochemical | [6] | |
| PDGFRβ | < 10,000 | Biochemical | [6] | |
| DCC-2618 (Ripretinib) | c-Kit (WT) | 6 | Biochemical | [7][8] |
| PDGFRα | 30 | Biochemical | [7] | |
| PDGFRβ | 13 | Biochemical | [7] | |
| c-Kit-IN-2 (Compound 10a) | c-Kit | 82 | Biochemical | [9] |
| GIST-T1 Cells | 2.2 (GI50) | Cell-based | [9] | |
| Imatinib | c-Kit | 100 | Cell-based | [10] |
| Sunitinib | c-Kit | - | - | |
| MDA-MB-468 Cells | 285 | Cell-based | [10] | |
| Sorafenib | c-Kit | 68 | Biochemical | [8] |
| Dasatinib | c-Kit | 79 | Biochemical | [8] |
Experimental Protocols
Biochemical High-Throughput Screening (HTS) Assay for c-Kit Kinase Activity
This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of c-Kit kinase activity. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Workflow Diagram:
Caption: A typical high-throughput screening workflow for identifying c-Kit kinase inhibitors.
Materials:
-
Recombinant human c-Kit kinase (e.g., from Promega or BPS Bioscience)[11][12]
-
Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)[12]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system[11][12]
-
This compound (as a positive control)
-
Test compounds
-
384-well white, solid bottom microplates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Transfer 1 µL of each compound dilution to the wells of a 384-well assay plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase reaction mixture containing recombinant c-Kit enzyme and the peptide substrate in kinase assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for c-Kit.
-
Add 2 µL of the 2X kinase/substrate mixture to each well of the assay plate.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for c-Kit Inhibition
This protocol describes a cell-based assay to evaluate the ability of this compound and test compounds to inhibit c-Kit phosphorylation in a cellular context. The assay utilizes a cell line that expresses c-Kit and measures the phosphorylation of the receptor upon stimulation with SCF.
Materials:
-
Human mast cell leukemia cell line (e.g., HMC-1) or another suitable cell line endogenously expressing c-Kit.
-
Cell culture medium (e.g., IMDM supplemented with 10% FBS).
-
Recombinant human Stem Cell Factor (SCF).
-
This compound and test compounds.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies:
-
Primary antibody against phosphorylated c-Kit (p-c-Kit).
-
Primary antibody against total c-Kit.
-
HRP-conjugated secondary antibody.
-
-
ELISA plates or Western blotting equipment.
-
Plate reader for ELISA or imaging system for Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Seed HMC-1 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and culture overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or test compounds for 1-2 hours.
-
-
c-Kit Activation:
-
Stimulate the cells with SCF (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce c-Kit phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubating on ice for 20 minutes.
-
-
Detection of c-Kit Phosphorylation (ELISA-based):
-
Coat a 96-well ELISA plate with an antibody against total c-Kit overnight at 4°C.
-
Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Add the cell lysates to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the primary antibody against p-c-Kit. Incubate for 2 hours.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the p-c-Kit signal to the total c-Kit amount (if measured in a parallel assay).
-
Calculate the percent inhibition of c-Kit phosphorylation for each compound concentration relative to the SCF-stimulated control.
-
Determine the IC50 value as described for the biochemical assay.
-
Conclusion
This compound is a valuable tool for studying the c-Kit signaling pathway and for identifying novel inhibitors through high-throughput screening. The protocols provided here offer robust methods for both biochemical and cell-based screening campaigns. Careful optimization of assay conditions and the use of appropriate controls are crucial for generating high-quality, reproducible data that can accelerate the discovery of new therapeutic agents targeting c-Kit.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. c-Kit | DC Chemicals [dcchemicals.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. c-KIT Kinase Enzyme System [worldwide.promega.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by a c-Kit Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Kit receptor tyrosine kinase is a critical signaling protein involved in cell survival, proliferation, and differentiation. Dysregulation of c-Kit signaling is implicated in various cancers, making it a key target for therapeutic intervention. Inhibition of c-Kit can disrupt downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to the induction of apoptosis, or programmed cell death.[1][2] This document provides detailed protocols for analyzing apoptosis induced by a representative c-Kit inhibitor, here referred to as c-Kit-IN-1, using flow cytometry.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population.[3][4] By utilizing fluorescent probes, it allows for the precise measurement of key apoptotic events, including the externalization of phosphatidylserine (PS), changes in mitochondrial membrane potential (ΔΨm), and the activation of caspases.[3][4]
Mechanism of Action: c-Kit Inhibition and Apoptosis Induction
Under normal physiological conditions, the binding of Stem Cell Factor (SCF) to the c-Kit receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell survival.[5] The PI3K/AKT pathway, a major survival pathway activated by c-Kit, leads to the phosphorylation and inactivation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins.[1][2]
c-Kit inhibitors, such as this compound, are small molecules designed to block the ATP-binding pocket of the c-Kit kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[6] This inhibition leads to the cessation of pro-survival signals, tipping the cellular balance towards apoptosis. The induction of apoptosis by c-Kit inhibition can be multifaceted, involving the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of executioner caspases, such as caspase-3.[7][8]
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. kumc.edu [kumc.edu]
- 6. ashpublications.org [ashpublications.org]
- 7. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for c-Kit-IN-1 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and use of c-Kit-IN-1, a potent inhibitor of the c-Kit receptor tyrosine kinase, in primary cell cultures. The protocols and data presented herein are intended to serve as a starting point for researchers investigating c-Kit signaling in various primary cell types, including hematopoietic stem and progenitor cells, and mast cells.
Introduction to this compound
This compound is a small molecule inhibitor that targets the c-Kit receptor tyrosine kinase, a critical component in signaling pathways that govern cell proliferation, differentiation, survival, and migration.[1] Dysregulation of c-Kit signaling is implicated in various pathologies, making it a key target for therapeutic intervention.[1] this compound also exhibits inhibitory activity against the c-Met receptor.[2][3]
Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | DCC-2618, PDGFR inhibitor 1 | [2] |
| Molecular Formula | C₂₆H₂₁F₂N₅O₃ | [4] |
| Molecular Weight | 489.5 g/mol | [4] |
| Purity | >98% | [4] |
| Formulation | Crystalline solid | [4] |
| Solubility | DMSO: 88 mg/mL (179.79 mM) DMF: 20 mg/mL Ethanol: Partially soluble | [2][4] |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year | [2] |
The c-Kit Signaling Pathway
Upon binding its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by c-Kit include the RAS/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways, which collectively regulate essential cellular processes.
Experimental Design for Primary Cell Cultures
The following sections provide recommended starting points for using this compound in primary cell cultures. Optimization will be necessary for specific cell types and experimental questions.
Recommended Concentrations for this compound
While specific dose-response data for this compound in primary cells is not widely published, data from analogous c-Kit inhibitors can provide a valuable starting range. The biochemical IC₅₀ of this compound is <200 nM.[3] Cellular assays often require higher concentrations due to factors like cell membrane permeability and protein binding.[5][6]
Table 1: Recommended Starting Concentrations for this compound in Primary Cell Cultures (Based on Analogous Inhibitors)
| Cell Type | Assay | Analogous Inhibitor | Effective Concentration Range | Reference |
| Human Cord Blood-derived Mast Cells | Differentiation Inhibition | Imatinib | 0.001 - 1 µM (IC₅₀: ~0.01 µM) | [7][8] |
| Primary Human Melanocytes | Migration Inhibition | Imatinib | 100 nM | [9] |
| Primary Myeloid Leukemia Cells | Growth Inhibition | Dasatinib | < 10⁻⁶ M | [10] |
| Human Mesenchymal Stem Cells | Proliferation Inhibition | Dasatinib | 5 - 1000 nM | [11] |
Note: It is crucial to perform a dose-response curve for your specific primary cell type to determine the optimal concentration of this compound.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 4.895 mg of this compound in 1 mL of DMSO.[2][4]
-
Sonication: If necessary, sonicate the solution to ensure complete dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to one year.[2][3]
General Workflow for Primary Cell Culture Experiments with this compound
Protocol for Assessing the Effect of this compound on Primary Hematopoietic Cell Proliferation (MTT Assay)
This protocol is adapted for primary hematopoietic cells and can be modified for other non-adherent primary cell types.
Materials:
-
Primary hematopoietic cells (e.g., isolated CD34+ cells)
-
Appropriate culture medium (e.g., IMDM supplemented with serum and cytokines like SCF, IL-3)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary hematopoietic cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v). Include a vehicle control (DMSO only).
-
Cell Treatment: Add 100 µL of the diluted this compound or vehicle control to the corresponding wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.
Protocol for Evaluating this compound Inhibition of Mast Cell Differentiation
This protocol is based on the differentiation of human cord blood-derived mast cells.[7][8]
Materials:
-
Human cord blood mononuclear cells (MNCs) or isolated CD34+ cells
-
RPMI medium supplemented with 10% FBS, IL-6 (100 ng/mL), and SCF (100 ng/mL)
-
This compound stock solution (10 mM in DMSO)
-
24-well cell culture plates
-
Giemsa stain
-
Microscope
Procedure:
-
Cell Culture Initiation: Culture cord blood MNCs at 1 x 10⁶ cells/mL in RPMI medium supplemented with 10% FBS, IL-6, and SCF in 24-well plates.
-
Inhibitor Treatment: Add this compound at various concentrations (e.g., 0.001, 0.01, 0.1, 1 µM) to the cultures at the initiation of the experiment. Include a vehicle control.
-
Long-Term Culture: Culture the cells for 28 days at 37°C, refreshing the medium and inhibitor every 7 days.
-
Mast Cell Identification: After 28 days, harvest the cells, prepare cytospins, and stain with Giemsa.
-
Quantification: Determine the total number of cells and the percentage of mast cells (identified by their characteristic morphology and metachromatic granules) in each condition.
-
Data Analysis: Calculate the total number of mast cells per well and determine the IC₅₀ for the inhibition of mast cell differentiation.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. Dose-response curves are essential for determining the potency of this compound in the specific primary cell system.
Table 2: Example Data Table for this compound Effect on Primary Cell Viability
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.01 | 1.18 | 0.06 | 94.4 |
| 0.1 | 0.85 | 0.05 | 68.0 |
| 1 | 0.42 | 0.03 | 33.6 |
| 10 | 0.15 | 0.02 | 12.0 |
Logical Relationships in Experimental Design
The relationship between biochemical and cellular assays is crucial for understanding the inhibitor's efficacy.
Conclusion
These application notes provide a framework for the rational design of experiments using this compound in primary cell cultures. Due to the inherent variability of primary cells, it is imperative to empirically determine optimal experimental conditions, including inhibitor concentration and incubation time, for each specific cell type and research question. The provided protocols and data from analogous compounds offer a solid foundation for these investigations.
References
- 1. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | c-Met/HGFR | c-Kit | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1225278-16-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-term treatment with imatinib results in profound mast cell deficiency in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibitors of c-KIT block mutant c-KIT mediated migration of melanocytes and melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medsci.org [medsci.org]
Application Notes and Protocols for Immunohistochemical Staining of c-Kit in c-Kit-IN-1 Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Kit receptor, also known as CD117, is a receptor tyrosine kinase (RTK) that plays a crucial role in various physiological processes, including hematopoiesis, pigmentation, and gut motility, upon binding to its ligand, stem cell factor (SCF).[1] Dysregulation of c-Kit signaling, through overexpression or activating mutations, is implicated in the development and progression of several human cancers, such as gastrointestinal stromal tumors (GIST), melanoma, and acute myeloid leukemia.[1][2] The activation of c-Kit by SCF binding triggers the dimerization of the receptor and autophosphorylation of its intracellular kinase domain. This leads to the initiation of multiple downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which regulate cell proliferation, survival, and migration.[1][3]
Targeted therapies using tyrosine kinase inhibitors (TKIs) that block the activity of c-Kit have become a cornerstone in treating c-Kit-driven malignancies.[2][4] c-Kit-IN-1 is one such inhibitor designed to suppress the kinase activity of the receptor. Evaluating the in-situ efficacy of these inhibitors requires robust methods to assess their impact on the target protein within the tumor microenvironment. Immunohistochemistry (IHC) is a powerful technique used to visualize the expression and localization of specific proteins in tissue sections, making it an invaluable tool for assessing the pharmacodynamic effects of drugs like this compound.[5]
This document provides a detailed protocol for performing IHC for c-Kit on formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound. It also includes methods for data quantification and presentation.
c-Kit Signaling Pathway
Upon binding of Stem Cell Factor (SCF), the c-Kit receptor dimerizes and undergoes autophosphorylation, activating its tyrosine kinase domain. This initiates several downstream signaling cascades critical for cell proliferation and survival.[6][7] Key pathways include the PI3K/AKT pathway, the MAPK/ERK pathway, and the JAK/STAT pathway.[1][3] Tyrosine kinase inhibitors like this compound act by blocking the ATP-binding site of the c-Kit kinase domain, thereby preventing autophosphorylation and the activation of these downstream signals.
Caption: The c-Kit signaling pathway and the inhibitory action of this compound.
Immunohistochemistry Experimental Workflow
The IHC procedure involves a series of steps beginning with the preparation of tissue sections and culminating in microscopic analysis.[8][9] Each step is critical for obtaining high-quality, reproducible staining results. The general workflow for FFPE tissues includes deparaffinization, rehydration, antigen retrieval to unmask epitopes, blocking of non-specific sites, incubation with primary and secondary antibodies, signal detection, and finally, counterstaining for morphological context.[10][11]
Caption: Standard experimental workflow for immunohistochemistry on FFPE tissues.
Detailed Immunohistochemistry Protocol
This protocol is optimized for the detection of c-Kit in formalin-fixed, paraffin-embedded tissue sections.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute[10]
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10mM, pH 6.0)[10]
-
Wash Buffer: Phosphate Buffered Saline with Tween-20 (PBST)[10]
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in dH₂O
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBST[5]
-
Primary Antibody: Rabbit anti-c-Kit/CD117 monoclonal antibody
-
Detection System: HRP-conjugated anti-Rabbit secondary antibody/polymer system
-
Chromogen: Diaminobenzidine (DAB) substrate kit[8]
-
Counterstain: Harris' Hematoxylin[8]
-
Dehydration Reagents: Graded ethanols and xylene
-
Mounting Medium: Permanent mounting medium[10]
Deparaffinization and Rehydration[12]
-
Bake slides in an oven at 60°C for 30 minutes.
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse slides in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse slides in 95% ethanol: 1 change, 3 minutes.
-
Immerse slides in 80% ethanol: 1 change, 3 minutes.
-
Rinse slides gently in running tap water for 5 minutes.
-
Rinse with dH₂O.
Antigen Retrieval[9]
-
Place slides in a staining jar filled with Sodium Citrate Buffer (pH 6.0).
-
Heat the solution in a pressure cooker or steamer to 95-100°C for 20 minutes. Do not allow the solution to boil dry.
-
Allow slides to cool in the buffer at room temperature for 20-30 minutes.
-
Rinse slides with dH₂O, then place in PBST wash buffer for 5 minutes.
Immunostaining
-
Peroxidase Block: Cover the tissue section with 3% H₂O₂ for 10 minutes to quench endogenous peroxidase activity.[5]
-
Rinse slides 3 times with PBST for 3 minutes each.
-
Serum Block: Apply blocking buffer (e.g., 5% Normal Goat Serum) and incubate for 30-60 minutes in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody: Gently tap off the blocking serum without rinsing. Apply the primary anti-c-Kit antibody, diluted according to the manufacturer's datasheet, to cover the tissue.
-
Incubate overnight at 4°C in a humidified chamber.[12]
-
Rinse slides 3 times with PBST for 5 minutes each.
-
Secondary Antibody/Detection: Apply the HRP-conjugated secondary antibody/polymer reagent according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Rinse slides 3 times with PBST for 5 minutes each.
-
Chromogen Development: Prepare the DAB substrate solution immediately before use. Apply to the tissue and incubate for 2-10 minutes, or until the desired brown staining intensity is observed under a microscope.[8]
-
Immediately rinse slides gently with dH₂O to stop the reaction.
Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue.[8]
-
Rinse slides in gently running tap water until the water runs clear.
-
Dehydration: Immerse slides sequentially in 70% ethanol, 95% ethanol, and 100% ethanol (2 changes), for 2 minutes each.[13]
-
Immerse slides in xylene: 2 changes, 3 minutes each.
-
Mounting: Place a drop of permanent mounting medium onto the tissue section and apply a coverslip, avoiding air bubbles.[9]
-
Allow slides to dry before viewing under a bright-field microscope.
Data Analysis and Interpretation
The effect of this compound treatment can be quantified by assessing the changes in c-Kit IHC staining intensity and distribution. A common method is the H-Score (Histoscore), which combines both the intensity of the stain and the percentage of positive cells.[14]
-
Staining Intensity (I): Scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).[15]
-
Percentage of Positive Cells (P): The percentage of tumor cells showing any level of specific staining (0-100%).
-
H-Score Calculation: H-Score = Σ [I × P(I)], where I is the intensity score and P(I) is the percentage of cells at that intensity. For a simplified approach, the formula can be: H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells). The final score ranges from 0 to 300.[14]
A reduction in the H-Score in this compound treated tissues compared to vehicle-treated controls would indicate a pharmacodynamic effect of the inhibitor, potentially through downregulation or internalization of the c-Kit receptor.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.
| Treatment Group | N | Mean H-Score (± SEM) | Staining Intensity (0/1+/2+/3+) | % Positive Cells (Mean ± SEM) |
| Vehicle Control | 10 | 185.4 ± 12.2 | 5% / 20% / 45% / 30% | 95.1 ± 2.3 |
| This compound (Low Dose) | 10 | 110.7 ± 9.8 | 25% / 40% / 30% / 5% | 75.3 ± 4.1 |
| This compound (High Dose) | 10 | 45.2 ± 6.5 | 60% / 30% / 10% / 0% | 39.8 ± 3.7 |
Table 1: Representative quantitative analysis of c-Kit IHC staining in tumor xenograft tissues following treatment with vehicle or this compound. The distribution of staining intensity is shown as the percentage of tumors falling into each category based on the predominant intensity observed.
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. ptglab.co.jp [ptglab.co.jp]
- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
- 15. The usefulness of c-Kit in the immunohistochemical assessment of melanocytic lesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying c-Kit Internalization Using c-Kit Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing c-Kit inhibitors for studying the internalization of the c-Kit receptor, a critical process in regulating cellular signaling and a key target in various diseases, including cancer. While the specific inhibitor c-Kit-IN-1 is a potent tool for inhibiting c-Kit kinase activity, detailed public data on its direct application in internalization studies is limited. Therefore, this document will leverage the extensive research conducted with the well-characterized c-Kit inhibitor, Imatinib , as a primary example to provide detailed protocols and data. The principles and methods described herein are broadly applicable to other c-Kit inhibitors used for similar research purposes.
Introduction to c-Kit and its Internalization
The c-Kit receptor, also known as CD117 or stem cell factor receptor (SCFR), is a receptor tyrosine kinase that plays a pivotal role in cell survival, proliferation, differentiation, and migration.[1][2] Upon binding to its ligand, stem cell factor (SCF), c-Kit dimerizes, leading to autophosphorylation and the activation of downstream signaling pathways such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[3]
The termination of c-Kit signaling is tightly regulated, with receptor internalization being a key mechanism. Following activation, c-Kit is internalized from the cell surface via endocytosis and subsequently targeted for degradation.[3] Dysregulation of c-Kit signaling, often through mutations that lead to constitutive activation, is a hallmark of several cancers, including gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and melanoma.[4] Studying the internalization of c-Kit is therefore crucial for understanding its physiological regulation and for developing novel therapeutic strategies.
This compound: A Potent c-Kit Inhibitor
Using Imatinib to Study c-Kit Internalization
Imatinib is a well-established tyrosine kinase inhibitor that effectively targets c-Kit.[6] Extensive research has demonstrated that imatinib not only inhibits c-Kit's kinase activity but can also induce its internalization and subsequent degradation, even in the absence of the SCF ligand.[7][8] This makes it an excellent model compound for developing and optimizing c-Kit internalization assays.
Quantitative Data on Inhibitor-Induced c-Kit Downregulation
The following table summarizes quantitative data on the effects of tyrosine kinase inhibitors on c-Kit expression, primarily focusing on studies with Imatinib.
| Inhibitor | Cell Line | Concentration | Incubation Time | Effect on Surface c-Kit | Reference |
| Imatinib | UT-7/Epo | 2 µM | 4 hours | Significant downregulation | [7][8] |
| Masitinib | UT-7/Epo | 2 µM | 4 hours | Significant downregulation | [7] |
| Imatinib | Human Erythroblasts | 2 µM | 4 days | Decreased c-Kit expression | [7] |
| SCF (Ligand) | UT-7/Epo | 50 ng/ml | 10 minutes | Rapid downregulation | [9] |
Note: The UT-7/Epo cell line is a human hematopoietic cell line that expresses c-Kit.
Experimental Protocols
Here we provide detailed protocols for studying c-Kit internalization using a c-Kit inhibitor like Imatinib. These can be adapted for use with this compound or other inhibitors.
Protocol 1: Flow Cytometry-Based c-Kit Internalization Assay
This protocol measures the amount of c-Kit remaining on the cell surface after treatment with an inhibitor.
Materials:
-
Cells expressing c-Kit (e.g., UT-7/Epo, GIST-T1)
-
Complete cell culture medium
-
c-Kit inhibitor (e.g., Imatinib, this compound)
-
Phosphate-Buffered Saline (PBS)
-
FITC- or PE-conjugated anti-c-Kit antibody (CD117)
-
Flow cytometer
Procedure:
-
Cell Preparation: Plate cells at a suitable density in a multi-well plate and allow them to adhere or stabilize in suspension culture overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of the c-Kit inhibitor (e.g., 2 µM Imatinib) for various time points (e.g., 0, 1, 4, 8, 24 hours). Include a vehicle-only control. For a positive control for internalization, treat a set of cells with SCF (e.g., 100 ng/mL) for 30 minutes.
-
Antibody Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add the fluorescently labeled anti-c-Kit antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold PBS to remove unbound antibody.
-
Resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the c-Kit signal.
-
-
Data Analysis: The decrease in MFI in inhibitor-treated cells compared to the vehicle control indicates the extent of c-Kit internalization.
Protocol 2: Western Blot-Based Analysis of Total c-Kit Levels
This protocol assesses the total amount of c-Kit protein in the cell, providing information on receptor degradation following internalization.
Materials:
-
Cells expressing c-Kit
-
c-Kit inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against c-Kit
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the c-Kit inhibitor as described in Protocol 1.
-
After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-c-Kit antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the c-Kit signal to the loading control. A decrease in total c-Kit levels indicates degradation.
Visualizing Signaling Pathways and Experimental Workflows
c-Kit Signaling Pathway
Caption: Overview of the c-Kit signaling cascade.
Experimental Workflow for c-Kit Internalization Assay
Caption: Workflow for studying c-Kit internalization.
Logic of Inhibitor-Induced c-Kit Internalization
Caption: Mechanism of inhibitor-induced c-Kit internalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sinobiological.com [sinobiological.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C26H21F2N5O3 | CID 46208890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Tyrosine Kinase Inhibitors Induce Down-Regulation of c-Kit by Targeting the ATP Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine Kinase Inhibitors Induce Down-Regulation of c-Kit by Targeting the ATP Pocket | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting c-Kit-IN-1 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with c-Kit-IN-1 failing to inhibit c-Kit phosphorylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of c-Kit activation?
A1: c-Kit, a receptor tyrosine kinase, is typically activated upon binding to its ligand, stem cell factor (SCF). This binding induces receptor dimerization, leading to a conformational change that facilitates autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation initiates downstream signaling cascades, such as the PI3K/AKT and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]
Q2: How do small molecule inhibitors like this compound generally work?
A2: Small molecule c-Kit inhibitors are typically designed to bind to the intracellular tyrosine kinase domain of the c-Kit receptor.[3] By occupying the ATP-binding pocket, they prevent the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking autophosphorylation and subsequent downstream signaling.[4][5]
Q3: Why might this compound not be inhibiting c-Kit phosphorylation in my assay?
A3: There are several potential reasons for the lack of inhibition, which can be broadly categorized as issues with the inhibitor, the experimental system (cells or recombinant protein), or the assay methodology itself. This guide will walk you through troubleshooting these different aspects.
Troubleshooting Guide: this compound Fails to Inhibit c-Kit Phosphorylation
This guide is designed to help you systematically identify the potential cause of the issue.
Category 1: Issues with the Inhibitor (this compound)
| Potential Problem | Possible Cause | Recommended Action |
| Inhibitor Inactivity | - Degradation: Improper storage (e.g., exposure to light, moisture, or incorrect temperature).- Incorrect Concentration: Error in calculating the stock or working concentration. | - Verify Storage: Check the manufacturer's storage recommendations.- Prepare Fresh Aliquots: Use a fresh aliquot of the inhibitor. If possible, test a new batch of the compound.- Confirm Concentration: Re-calculate and verify the concentration of your stock and working solutions. Consider using a spectrophotometer if the compound has a known extinction coefficient. |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane to reach the intracellular kinase domain of c-Kit.[6][7] | - Increase Incubation Time: Allow more time for the inhibitor to penetrate the cells.- Consult Literature: Check if there are known permeability issues with this class of compounds.- Perform a Cell-Free (Biochemical) Assay: Test the inhibitor on recombinant c-Kit protein to confirm its activity in a cell-free system. |
Category 2: Issues with the Experimental System
| Potential Problem | Possible Cause | Recommended Action |
| c-Kit Mutations | - Primary Resistance: The c-Kit variant in your cell line may have a mutation that confers intrinsic resistance to the inhibitor.- Acquired Resistance: Prolonged exposure to inhibitors can lead to the selection of cells with secondary mutations in the c-Kit kinase domain that prevent inhibitor binding.[4][8] Common resistance mutations are found in the ATP-binding pocket or the activation loop.[1] | - Sequence the c-Kit Gene: Determine the mutational status of the c-Kit gene in your cell line, specifically exons associated with the kinase domain.- Use a Known Sensitive Cell Line: As a positive control, test this compound on a cell line known to be sensitive to c-Kit inhibition.- Test Alternative Inhibitors: Some inhibitors are effective against mutations that confer resistance to others.[8][9] |
| Low or Absent c-Kit Expression | The cell line may not express sufficient levels of c-Kit for a detectable phosphorylation signal or for the inhibitor to have a measurable effect. | - Confirm c-Kit Expression: Perform a baseline Western blot to determine the total c-Kit protein level in your cell lysates.[10] |
| Cell Health and Confluency | - Poor Cell Health: Unhealthy or dying cells can lead to inconsistent and unreliable results.- High Confluency: Overly confluent cells may have altered signaling pathways. | - Monitor Cell Morphology: Regularly check cells under a microscope.- Perform a Viability Assay: Use a method like Trypan Blue exclusion to assess cell viability.- Maintain Optimal Confluency: Seed cells to reach 70-80% confluency at the time of the experiment. |
Category 3: Issues with the Assay Methodology
| Potential Problem | Possible Cause | Recommended Action |
| Ineffective c-Kit Activation | If using a ligand-dependent system, the SCF may not be effectively activating c-Kit, leading to a low basal phosphorylation signal that makes it difficult to observe inhibition. | - Verify SCF Activity: Use a fresh aliquot of SCF and optimize the concentration and stimulation time.- Check for a Dose-Response: Perform a time-course and dose-response experiment for SCF stimulation to ensure you are working within the optimal activation window. |
| Problems with Western Blotting | - Low Phospho-c-Kit Signal: Issues with antibody dilutions, transfer efficiency, or blocking buffers can lead to a weak or absent signal for phosphorylated c-Kit.[11][12][13][14]- High Background: Non-specific antibody binding can obscure the results. | - Optimize Antibody Concentrations: Titrate both the primary phospho-c-Kit and secondary antibodies.- Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to protect the phosphorylation status of your proteins.[10]- Verify Protein Transfer: Use a Ponceau S stain to confirm that proteins have transferred from the gel to the membrane.[13]- Optimize Blocking Buffer: For phospho-proteins, BSA is often preferred over milk as a blocking agent. |
| Inappropriate Assay Type | A discrepancy can exist between biochemical and cell-based assay results. An inhibitor might be potent against the isolated enzyme but ineffective in a cellular context due to factors like cell permeability or off-target effects.[15] | - Biochemical vs. Cell-Based Assay: If you are using a cell-based assay, consider performing a biochemical (cell-free) kinase assay to confirm direct inhibition of c-Kit. Conversely, if you are using a biochemical assay, a cell-based assay will provide more physiologically relevant data. |
Experimental Protocols
Protocol 1: Western Blot for c-Kit Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of c-Kit in response to SCF stimulation and inhibition by this compound.
Materials:
-
Cell line expressing c-Kit
-
This compound
-
Stem Cell Factor (SCF)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Kit (Tyr719) and anti-total c-Kit
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
SCF Stimulation: Stimulate the cells with an optimized concentration of SCF (e.g., 100 ng/mL) for a predetermined time (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-c-Kit antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an anti-total c-Kit antibody.
Protocol 2: General Biochemical Kinase Assay
This protocol describes a general method to test the direct inhibitory effect of this compound on recombinant c-Kit kinase activity.
Materials:
-
Recombinant active c-Kit kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase reaction buffer
-
ADP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase reaction buffer. Prepare a solution of c-Kit kinase and substrate in kinase reaction buffer. Prepare an ATP solution in kinase reaction buffer.
-
Set up the Reaction: In a multi-well plate, add the this compound dilutions or vehicle control.
-
Add Kinase and Substrate: Add the c-Kit kinase/substrate mixture to each well.
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction. Mix gently.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
Terminate the Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value of this compound.
Visualizations
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 3. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. Secondary c-Kit mutations confer acquired resistance to RTK inhibitors in c-Kit mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. sinobiological.com [sinobiological.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. reactionbiology.com [reactionbiology.com]
Troubleshooting c-Kit-IN-1 insolubility in cell culture media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using c-Kit-IN-1 who are encountering issues with its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: this compound is precipitating when I add it to my cell culture medium. What should I do?
A1: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue due to its low water solubility. This can often be resolved by first dissolving the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When further diluting this stock solution into your culture medium, it is crucial to do so in a stepwise manner and with vigorous mixing to ensure proper dispersion. If precipitation still occurs, warming the solution to 37°C and brief sonication can aid in redissolving the compound.[1]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[2] this compound is soluble in DMSO at concentrations up to 100 mg/mL (204.30 mM).[2] It is advisable to use a freshly opened bottle of DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or lower is well-tolerated.[3][4] However, some sensitive cell lines may show adverse effects at concentrations above 0.1%.[5][6] It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Q4: How should I store my this compound stock solution?
A4: Once this compound is dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]
Q5: Can I use other solvents if my cells are sensitive to DMSO?
A5: If your cells are highly sensitive to DMSO, you may consider alternative solvents. However, the solubility of this compound in other cell culture-compatible solvents is not as well characterized. Some formulations for in vivo use include co-solvents like PEG300, Tween-80, and SBE-β-CD, which could potentially be adapted for in vitro experiments, but this would require optimization and validation for your specific cell line and assay.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 489.47 g/mol | [2] |
| Solubility in DMSO | 100 mg/mL (204.30 mM) | [2] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideally ≤ 0.1%) | [3][4][6] |
| Stock Solution Storage (in DMSO) | -20°C (1 year) or -80°C (2 years) | [2] |
| Solid Compound Storage | -20°C (3 years) or 4°C (2 years) | [2] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, you will need 4.89 mg of this compound.
-
Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes in a water bath sonicator.[1][2]
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Diluting this compound into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to perform intermediate dilutions to minimize the risk of precipitation.
-
When adding the this compound solution to the cell culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
If any precipitation is observed, warm the solution to 37°C and sonicate for a few minutes.[1] If the precipitate does not redissolve, it is advisable to prepare a fresh dilution.
-
Add the final diluted this compound solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified c-Kit signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of c-Kit-IN-1
This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential off-target effects of c-Kit-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is c-Kit and what are its primary signaling pathways?
A: c-Kit, also known as CD117 or stem cell factor receptor, is a receptor tyrosine kinase (RTK) that plays a critical role in cell survival, proliferation, and differentiation.[1][2][3][4] Its ligand is the stem cell factor (SCF).[1][2][3] Upon SCF binding, c-Kit dimerizes and autophosphorylates, triggering several downstream signaling cascades. Dysregulation of c-Kit through mutations or overexpression is implicated in various cancers, including gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and certain melanomas, making it a key therapeutic target.[1][5][6]
The primary signaling pathways activated by c-Kit include:
-
PI3K/AKT Pathway: Primarily promotes cell survival and inhibits apoptosis.[1][5]
-
MAPK/ERK Pathway: Plays a central role in regulating gene transcription and cell proliferation.[1][7]
-
JAK/STAT Pathway: Involved in regulating cell proliferation, differentiation, and apoptosis.[1][2]
-
Src Family Kinase Pathway: Contributes to various cellular functions, including survival, proliferation, and motility.[2][6]
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tyrosine Kinase Inhibitors Induce Down-Regulation of c-Kit by Targeting the ATP Pocket | PLOS One [journals.plos.org]
- 5. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
c-Kit-IN-1 stability and degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Kit inhibitor, c-Kit-IN-1.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid or in a stock solution under the following conditions. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
| Storage Format | Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to prevent degradation from freeze-thaw cycles. |
2. How should I prepare a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Sonication may be used to aid dissolution.
3. Is this compound stable in aqueous solutions and cell culture media?
4. What is the expected in vivo half-life of this compound?
Specific pharmacokinetic data for this compound is not extensively published. However, studies on structurally similar c-Kit inhibitors can provide an estimate. For example, a related compound, c-Kit-IN-5, has a reported half-life of 2.6 hours in rats. Another similar inhibitor, referred to as compound 10a, showed a half-life of 2.8 hours in mice.[2][3]
| Compound | Species | Half-life (t½) |
| c-Kit-IN-5 | Rat | 2.6 hours |
| Compound 10a | Mouse | 2.8 hours |
5. How does this compound lead to the degradation of the c-Kit receptor?
This compound, like other tyrosine kinase inhibitors, binds to the ATP-binding pocket of the c-Kit receptor. This inhibition can induce a conformational change in the receptor, leading to its internalization via endocytosis. Following internalization, the receptor is trafficked to lysosomes for degradation.[4] This is a key mechanism of action and is distinct from the proteasomal degradation pathway.
Troubleshooting Guides
Issue 1: Loss of this compound activity in my experiment.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | - Ensure stock solutions were stored correctly at -80°C and protected from light. - Avoid repeated freeze-thaw cycles by using aliquots. - Prepare a fresh stock solution from solid compound. |
| Instability in working solution | - Prepare fresh dilutions in aqueous media or cell culture media immediately before each experiment. Do not store working solutions for extended periods. |
| Precipitation of the compound | - Visually inspect the working solution for any precipitate, especially after dilution into aqueous buffers. - If precipitation is observed, consider adjusting the final DMSO concentration (though it should be kept low to avoid solvent effects) or using a different formulation for in vivo studies (e.g., with PEG300 and Tween-80).[1] |
| Incorrect dosage or concentration | - Verify the calculations for your stock and working solutions. - Perform a dose-response experiment to confirm the optimal concentration for your cell line or model system. |
| Cell line resistance | - Confirm that your cell line expresses the wild-type or a sensitive mutant form of c-Kit. Some mutations can confer resistance to specific inhibitors. |
Issue 2: High background or off-target effects.
| Possible Cause | Troubleshooting Steps |
| High DMSO concentration | - Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, including controls. - Run a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent alone. |
| Inhibitor promiscuity | - this compound can also inhibit other kinases such as KDR, PDGFRα, and PDGFRβ at higher concentrations.[1] - Use the lowest effective concentration of this compound to minimize off-target effects. - Consider using a more selective c-Kit inhibitor if off-target effects are a concern. |
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under various stress conditions. This type of study is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
From this stock, prepare working solutions in an appropriate solvent system (e.g., 50:50 acetonitrile:water) at a concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the working solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 60°C for 24 hours. Also, incubate a working solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a working solution to direct sunlight for 24 hours or in a photostability chamber.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated RP-HPLC method with a photodiode array (PDA) detector.
-
Compare the chromatograms of the stressed samples to that of an unstressed control solution.
4. Data Interpretation:
-
A decrease in the peak area of the parent this compound peak indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
The mass balance can be calculated to account for the parent compound and all degradation products.
Visualizations
Caption: c-Kit signaling pathway and its inhibition.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting c-Kit-IN-1 Experiments
Welcome to the technical support center for c-Kit-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing unexpected results and optimizing their experiments with this potent c-Kit and c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of the receptor tyrosine kinases c-Kit and c-Met, with IC50 values typically below 200 nM. It also exhibits inhibitory activity against other kinases at higher concentrations, including KDR (VEGFR2), PDGFRα, and PDGFRβ.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of the compound in fresh, anhydrous DMSO. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] When diluting the DMSO stock into aqueous solutions for cell culture, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are some common off-target effects I should be aware of?
A3: Besides its primary targets, this compound can inhibit KDR (VEGFR2), PDGFRα, and PDGFRβ at micromolar concentrations.[1] Inhibition of these kinases can lead to unexpected biological effects, such as alterations in angiogenesis and cell proliferation in cell types that rely on these signaling pathways. It is advisable to use multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to c-Kit inhibition.
Q4: Can this compound induce paradoxical activation of signaling pathways?
A4: While not specifically documented for this compound, some kinase inhibitors can cause a paradoxical increase in the phosphorylation of their target or downstream effectors. This can occur through various mechanisms, including feedback loops or the inhibitor stabilizing the kinase in a conformation that is accessible to upstream kinases. If you observe an unexpected increase in phosphorylation of c-Kit or its downstream targets like Akt or ERK, consider this possibility.
Troubleshooting Guides
This section provides guidance on how to address specific unexpected results you may encounter during your experiments with this compound.
Issue 1: Reduced or No Inhibition of c-Kit Phosphorylation in Western Blot
You've treated your c-Kit-expressing cells with this compound, but the Western blot shows little to no decrease in phosphorylated c-Kit (p-c-Kit).
Caption: Troubleshooting workflow for lack of c-Kit phosphorylation inhibition.
| Potential Cause | Suggested Solution |
| Inhibitor Inactivity | Prepare a fresh dilution of this compound from a new aliquot. Ensure the DMSO stock has been stored correctly at -20°C or -80°C. Visually inspect the media after adding the inhibitor to ensure it has not precipitated. |
| Suboptimal Treatment Conditions | Increase the incubation time with this compound. A time-course experiment (e.g., 1, 4, 8, 24 hours) can determine the optimal treatment duration. High serum concentrations in the culture media may contain growth factors that strongly activate c-Kit, potentially requiring higher inhibitor concentrations to achieve a response. Consider reducing the serum concentration during treatment. |
| Issues with Western Blot Protocol | Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors to prevent dephosphorylation of your target protein after cell lysis.[2] Ensure your primary antibody for phosphorylated c-Kit is specific and used at the recommended dilution. Use a positive control (e.g., cells stimulated with Stem Cell Factor, SCF) and a negative control (unstimulated cells) to validate your antibody and blotting procedure. Confirm that you are loading a sufficient amount of total protein (20-30 µg is a good starting point). |
| Cell Line-Specific Resistance | Some cell lines may harbor mutations in the c-Kit gene that confer resistance to certain inhibitors. Sequence the c-Kit gene in your cell line to check for known resistance mutations. Cells may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Co-treatment with an efflux pump inhibitor can help to investigate this possibility. |
Issue 2: Unexpected Cell Viability or Apoptosis Results
You observe that this compound is not inducing the expected decrease in cell viability or increase in apoptosis in your c-Kit-dependent cell line.
Caption: Troubleshooting workflow for unexpected cell viability or apoptosis results.
| Potential Cause | Suggested Solution |
| Lack of Target Inhibition | Before assessing downstream effects like apoptosis, confirm that this compound is inhibiting its target at the molecular level. Perform a Western blot to check the phosphorylation status of c-Kit as described in the previous section. |
| Inappropriate Assay Timing or Method | Apoptosis is a dynamic process. The time point at which you are measuring may be too early. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to capture the apoptotic response. Relying on a single apoptosis marker can be misleading. Use complementary methods, such as Annexin V/PI staining by flow cytometry and Western blotting for cleaved caspase-3 or PARP.[3][4] |
| Activation of Compensatory Survival Pathways | Cancer cells can be adept at rerouting signaling through alternative survival pathways when a primary pathway is inhibited. Investigate the activation status of other receptor tyrosine kinases or downstream signaling molecules (e.g., Akt, ERK) that might be compensating for the loss of c-Kit signaling. |
| Off-Target Effects Masking Apoptosis | In some rare cases, off-target inhibition of a pro-apoptotic kinase could counteract the pro-apoptotic effect of c-Kit inhibition. Comparing the effects of this compound with other structurally different c-Kit inhibitors can help to elucidate this. |
Data Presentation
IC50 Values of this compound and Other c-Kit Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used c-Kit inhibitors against various cancer cell lines. This data can be useful for selecting appropriate concentrations for your experiments and for comparing the potency of different inhibitors.
| Inhibitor | Cell Line | Cancer Type | c-Kit Mutation Status | IC50 (nM) | Reference |
| This compound | - | Kinase Assay | - | <200 | [1] |
| Imatinib | GIST-T1 | GIST | Exon 11 deletion | 4.5 | [5] |
| Imatinib | GIST882 | GIST | K642E (Exon 13) | 80 | [4] |
| Sunitinib | GIST-T1 | GIST | Exon 11 deletion | 5 | [5] |
| Regorafenib | GIST-T1 | GIST | Exon 11 deletion | 35 | [5] |
| Imatinib | Kasumi-1 | AML | N822K (Exon 17) | >1000 | |
| Sorafenib | SK-MEL-28 | Melanoma | BRAF V600E | 810 | [6] |
| Dasatinib | OCM-1 | Uveal Melanoma | Not specified | 500 |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Kit Phosphorylation
This protocol details the steps for assessing the inhibition of c-Kit phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate c-Kit-expressing cells at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh, low-serum medium and incubate for 4-6 hours to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 2 hours). Include a positive control of cells stimulated with SCF (100 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Kit (e.g., p-c-Kit Tyr719) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Kit and a loading control protein (e.g., GAPDH or β-actin).
-
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes how to quantify apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.[3][4][7]
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
c-Kit Signaling Pathway
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Phosphorylation of the Activation Loop Tyrosine 823 in c-Kit Is Crucial for Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Reducing Experimental Variability with c-Kit-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use c-Kit-IN-1 and minimize experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor that primarily targets the c-Kit and c-Met receptor tyrosine kinases.[1] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing phosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately interferes with cellular processes such as proliferation, survival, and differentiation, which are often dysregulated in various cancers.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved, the stock solution should be stored at -80°C for up to one year.[3] To prepare a stock solution, Dimethyl sulfoxide (DMSO) is the recommended solvent, with a solubility of up to 88 mg/mL (179.79 mM).[3] Sonication can aid in dissolution. For cell culture experiments, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: What are the known off-target effects of this compound?
A3: Besides its potent inhibition of c-Kit and c-Met (IC50 <200 nM), this compound has been shown to inhibit other kinases at higher concentrations. These include KDR (VEGFR2), PDGFRα, and PDGFRβ, with IC50 values of <2 μM, <10 μM, and <10 μM, respectively.[1] Researchers should consider these off-target activities when designing experiments and interpreting results, especially when using higher concentrations of the inhibitor.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other common c-Kit inhibitors for comparative purposes.
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| c-Kit | <200 nM[1] |
| c-Met | <200 nM[1] |
| KDR (VEGFR2) | <2 µM[1] |
| PDGFRα | <10 µM[1] |
| PDGFRβ | <10 µM[1] |
Table 2: Comparative IC50 Values of Various c-Kit Inhibitors
| Inhibitor | c-Kit IC50 (in culture medium) | Other Notable Targets |
| Dasatinib | 1.5 nM[4] | Bcr-Abl, SRC[4] |
| Pazopanib | 7.5 nM[5] | VEGFR, PDGFR, FGFR[6] |
| Quizartinib | 28 nM[7] | FLT3[7] |
| Crenolanib | 65 nM[5] | FLT3, PDGFR |
| Imatinib | 122 nM[5] | Bcr-Abl, PDGFR[6] |
| Sunitinib | Not specified, but active | VEGFR, PDGFR[6] |
| Sorafenib | 395 nM[5] | Raf, VEGFR, PDGFR[6] |
Experimental Protocols
Cell Viability Assay (MTT/Resazurin-Based)
This protocol provides a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
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c-Kit expressing cancer cell line (e.g., GIST-T1, NCI-H526)
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Complete cell culture medium
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This compound stock solution (in DMSO)
-
96-well clear-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
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Solubilization solution (for MTT assay)
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Phosphate-buffered saline (PBS)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 67-72 hours at 37°C in a 5% CO2 incubator.[3]
-
Viability Assessment:
-
For Resazurin-based assay: Add 20 µL of Resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence at an excitation of 540 nm and an emission of 600 nm.[3]
-
For MTT-based assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours. Add 100 µL of solubilization solution to dissolve the formazan crystals. Mix thoroughly and measure absorbance at 570 nm.[8]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for c-Kit Phosphorylation
This protocol outlines the steps to analyze the inhibition of c-Kit phosphorylation by this compound.
Materials:
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c-Kit expressing cells
-
This compound
-
Stem Cell Factor (SCF) ligand (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-phospho-c-Kit (e.g., Tyr703, Tyr719), anti-total-c-Kit, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with SCF (e.g., 50 ng/mL) for 5-15 minutes to induce c-Kit phosphorylation.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-c-Kit antibody and a loading control antibody.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | - Incorrect solvent used.- Compound has precipitated out of solution. | - Use DMSO as the primary solvent for stock solutions.[3]- Sonication can be used to aid dissolution.[3]- For aqueous buffers, ensure the final DMSO concentration is low and consider using a carrier like PBS with a small amount of DMF (e.g., 1:5 ratio of DMF to PBS).[10] |
| Inconsistent IC50 Values in Cell Viability Assays | - Cell density variation.- Inconsistent incubation times.- this compound degradation. | - Ensure uniform cell seeding across all wells.- Maintain consistent incubation times for both compound treatment and viability reagent.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] |
| No Inhibition of c-Kit Phosphorylation in Western Blot | - Inactive this compound.- Insufficient inhibitor concentration.- Suboptimal stimulation with SCF.- Inactive phosphatase inhibitors. | - Verify the storage and handling of the inhibitor. Purchase from a reputable source.- Perform a dose-response experiment to determine the optimal inhibitory concentration.- Optimize SCF concentration and stimulation time to achieve robust c-Kit phosphorylation in control cells.- Always add fresh phosphatase inhibitors to the lysis buffer immediately before use. |
| Off-Target Effects Observed | - High concentration of this compound used.- The observed phenotype is due to inhibition of other kinases (e.g., KDR, PDGFR). | - Use the lowest effective concentration of this compound as determined by dose-response experiments.- Validate key findings using a second, structurally different c-Kit inhibitor.- If possible, use cell lines with and without the expression of potential off-targets to dissect the observed effects. |
| High Background in Western Blots for Phospho-c-Kit | - Insufficient blocking.- Primary antibody concentration is too high.- Non-specific binding of secondary antibody. | - Block the membrane for at least 1 hour at room temperature or overnight at 4°C.- Optimize the primary antibody dilution.- Run a secondary antibody-only control to check for non-specific binding. |
Visualizations
Caption: c-Kit signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: A troubleshooting decision tree for common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound | c-Met/HGFR | c-Kit | TargetMol [targetmol.com]
- 4. Inhibition of c-Kit by tyrosine kinase inhibitors | Haematologica [haematologica.org]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS 1225278-16-9 | Cayman Chemical | Biomol.com [biomol.com]
How to perform a positive control for c-Kit-IN-1 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing a positive control for c-Kit-IN-1 activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1] c-Kit, also known as CD117, is a receptor that plays a crucial role in cell signaling, growth, and survival.[1] When its ligand, stem cell factor (SCF), binds to the extracellular domain of c-Kit, the receptor dimerizes and autophosphorylates on specific tyrosine residues within its intracellular domain.[2][3] This autophosphorylation initiates a downstream signaling cascade involving pathways such as PI3K/AKT and MAPK/ERK, which are critical for cell proliferation and survival.[3][4][5] this compound functions by binding to the ATP-binding pocket of the c-Kit kinase domain, thereby preventing ATP from binding and inhibiting the autophosphorylation and subsequent activation of downstream signaling pathways.[6] This ultimately leads to a reduction in cell proliferation and can induce apoptosis in cancer cells that are dependent on c-Kit signaling.[7]
Q2: Why is a positive control necessary when testing the activity of this compound?
A2: A positive control is essential in any experiment to validate the assay system and ensure that the observed effects are due to the activity of the compound being tested. In the context of this compound, a positive control serves several critical purposes:
-
Assay Validation: It confirms that the experimental setup, including the cell line, reagents, and detection methods, is capable of detecting the inhibition of c-Kit activity.
-
Compound Activity Confirmation: It provides a benchmark for the expected level of inhibition, confirming that this compound is active under the experimental conditions.
-
Troubleshooting: If the test compound does not show the expected activity, a working positive control helps to rule out issues with the assay itself and points towards potential problems with the test compound's purity, concentration, or stability.
-
Data Interpretation: It allows for the confident interpretation of negative results, indicating a true lack of effect rather than an experimental failure.
Q3: Which cell lines are suitable for a this compound positive control experiment?
A3: The ideal cell line for a positive control experiment is one that exhibits constitutive (ligand-independent) c-Kit activation due to mutations or one that overexpresses wild-type c-Kit and can be stimulated with its ligand, Stem Cell Factor (SCF).
-
Cell lines with activating c-Kit mutations: These cells have a constantly active c-Kit signaling pathway and are highly sensitive to c-Kit inhibitors. A common example is the human mast cell leukemia cell line, HMC-1 , which harbors a constitutively activating D816V mutation in the kinase domain of c-Kit.[7][8] Another option is to use engineered cell lines, such as the murine pro-B cell line Ba/F3 , which is dependent on IL-3 for survival but can be rendered IL-3 independent by transducing it with a constitutively active mutant of c-Kit (e.g., D816V).[9][10]
-
Cell lines overexpressing wild-type c-Kit: These cells show a robust response to SCF stimulation. The human megakaryoblastic leukemia cell line, M07e , is known to overexpress the wild-type c-Kit receptor and its proliferation is dependent on SCF.[7][11] The small cell lung cancer cell line, H526 , also expresses c-Kit and shows phosphorylation upon SCF stimulation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No inhibition of c-Kit phosphorylation observed with this compound in the positive control cell line. | 1. Inactive this compound: Compound may have degraded due to improper storage or handling. | 1. Prepare a fresh stock of this compound. Ensure it is stored under the recommended conditions (typically -20°C or -80°C). |
| 2. Incorrect concentration: The concentration of this compound used may be too low to inhibit c-Kit activity effectively. | 2. Perform a dose-response experiment to determine the optimal inhibitory concentration. Refer to published IC50 values as a starting point. | |
| 3. Insufficient pre-incubation time: The inhibitor may not have had enough time to enter the cells and bind to the target. | 3. Increase the pre-incubation time of the cells with this compound before cell lysis or stimulation. | |
| 4. Issues with Western blot/ELISA: Problems with antibody quality, buffer composition, or detection reagents. | 4. Validate antibodies using positive and negative controls. Ensure all buffers and reagents are fresh and correctly prepared. Include a known active c-Kit inhibitor as a control if available. | |
| High background phosphorylation of c-Kit in unstimulated control cells (for SCF-inducible models). | 1. Autocrine signaling: Cells may be producing their own SCF, leading to baseline c-Kit activation. | 1. Culture cells in serum-free or low-serum media for a period before stimulation to reduce autocrine signaling. |
| 2. Cell stress: High cell density or poor culture conditions can lead to non-specific kinase activation. | 2. Ensure cells are healthy and seeded at an appropriate density. Avoid overgrowth. | |
| Inconsistent results in cell viability assays (e.g., MTT, CCK-8). | 1. Variation in cell seeding density: Uneven cell numbers across wells will lead to variability in the final readout. | 1. Use a cell counter for accurate cell seeding. Ensure a single-cell suspension before plating. |
| 2. Edge effects in the plate: Wells on the edge of a microplate are prone to evaporation, which can affect cell growth and compound concentration. | 2. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from adjacent wells. | |
| 3. Interference of the compound with the assay: Some compounds can directly react with the assay reagents (e.g., MTT formazan). | 3. Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents. |
Experimental Protocols
Protocol 1: Assessment of c-Kit Phosphorylation by Western Blotting
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of c-Kit in a suitable positive control cell line.
Materials:
-
Positive control cell line (e.g., HMC-1 or M07e)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Stem Cell Factor (SCF) (if using an SCF-inducible cell line like M07e)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Kit (e.g., Tyr719 or Tyr721) and anti-total-c-Kit
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture the positive control cells to about 80% confluency.
-
For SCF-inducible cell lines (e.g., M07e), serum-starve the cells for 4-6 hours in serum-free medium prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
For SCF-inducible cell lines, stimulate the cells with an appropriate concentration of SCF (e.g., 100 ng/mL) for 10-15 minutes. For constitutively active cell lines (e.g., HMC-1), this step is not necessary.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[12]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Kit antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-c-Kit antibody to confirm equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation and viability of a positive control cell line.
Materials:
-
Positive control cell line (e.g., HMC-1, Ba/F3 with c-Kit mutant)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the positive control cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[14][15]
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for c-Kit inhibitors can vary depending on the cell line and the assay used.
| Compound | Target | Cell Line | Assay | IC50 | Reference |
| Imatinib (STI571) | c-Kit | M-07e (SLF-dependent proliferation) | Proliferation Assay | ~100 nmol/L | [7] |
| Imatinib (STI571) | mutant c-Kit | HMC-1 | Proliferation Assay | 0.1 - 10 µmol/L (inhibited proliferation by 90-95%) | [7] |
| Sorafenib | c-Kit | Cell-free | Kinase Assay | 68 nM | [16] |
| Sunitinib | c-Kit | Cell-free | Kinase Assay | >2 nM (for PDGFRβ), also inhibits c-Kit | [16] |
| Dasatinib | c-Kit | Cell-free | Kinase Assay | 79 nM | [16] |
| PKC412 | D816V/Y mutant c-Kit | Ba/F3 | IL-3 independent growth | Sensitive (in contrast to Imatinib resistance) | [10][17] |
Note: The IC50 values are approximate and can vary between experiments. It is recommended to determine the IC50 in your specific experimental system.
Visualizations
c-Kit Signaling Pathway and Inhibition by this compound
Caption: c-Kit signaling pathway activation by SCF and its inhibition by this compound.
Experimental Workflow for Positive Control Assessment
Caption: Workflow for a positive control experiment to validate this compound activity.
References
- 1. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 2. PathScan® Phospho-c-Kit ELISA Kit (Tyr719) | Cell Signaling Technology [cellsignal.com]
- 3. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The c-kit signaling pathway is involved in the development of persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Kinase Inhibitors Induce Down-Regulation of c-Kit by Targeting the ATP Pocket | PLOS One [journals.plos.org]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. c-Kit/D816V Stable Ba/F3 Cell Line | abm | Applied Biological Materials Inc. [abmgood.com]
- 10. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. mesoscale.com [mesoscale.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. [PDF] Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing c-Kit-IN-1 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the c-Kit inhibitor, c-Kit-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is a potent inhibitor of the c-Kit receptor tyrosine kinase.[1] Like many kinase inhibitors, it is a lipophilic molecule with low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and, consequently, low and variable oral bioavailability.[2][3][4] This presents a significant challenge for achieving therapeutic concentrations in preclinical animal models and can impact the reliability of in vivo efficacy studies.
Q2: What are the common reasons for the low oral bioavailability of kinase inhibitors like this compound?
A: The low oral bioavailability of many small molecule kinase inhibitors (smKIs) is often a result of several factors, including:
-
Poor aqueous solubility: Many smKIs are highly lipophilic and do not readily dissolve in the aqueous environment of the gastrointestinal tract.[2][3]
-
High lipophilicity: While seemingly contradictory to poor solubility, high lipophilicity can lead to the compound being trapped in the lipid bilayers of intestinal cells, hindering its passage into systemic circulation.
-
First-pass metabolism: After absorption, the compound passes through the liver, where it can be extensively metabolized before reaching systemic circulation.[2][3]
-
High dose requirements: Often, a high dose is needed to achieve a therapeutic effect, which can exacerbate solubility and absorption issues.[2]
Q3: What are the primary strategies to improve the oral bioavailability of this compound?
A: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. The most common and effective approaches include:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[2][3][5]
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into a higher-energy amorphous state, its solubility and dissolution rate can be significantly increased.[6][7][8][9][10]
-
Cyclodextrin Inclusion Complexes: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.[11][12][13][14]
-
Lipophilic Salt Formation: Converting the drug into a lipophilic salt can improve its solubility in lipid-based formulations.[2][3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution(s) |
| Low and inconsistent plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution rate of the compound in the gastrointestinal tract. | 1. Formulate with a lipid-based delivery system (e.g., SEDDS) to enhance solubilization. 2. Prepare an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC) to increase the dissolution rate. 3. Create a cyclodextrin inclusion complex to improve aqueous solubility. |
| Precipitation of the compound in aqueous media during in vitro assays or upon dilution of a stock solution. | The compound's low intrinsic aqueous solubility. | 1. Use co-solvents such as DMSO, PEG300, or Tween-80 in your vehicle, but be mindful of potential toxicity in vivo. 2. For in vivo studies, consider formulating as a suspension using agents like methylcellulose. |
| High variability in plasma exposure between individual animals. | Differences in gastrointestinal physiology (e.g., pH, food content) affecting the dissolution and absorption of a poorly soluble compound. | 1. Administer the formulation to fasted animals to reduce variability related to food effects. 2. Employ a robust formulation strategy like a lipid-based system or an amorphous solid dispersion, which can mitigate the impact of physiological variations. |
| Difficulty achieving high drug loading in the formulation. | The physicochemical properties of the drug, such as high crystallinity and low solubility in common excipients. | 1. Lipophilic salt formation can significantly increase the solubility of the kinase inhibitor in lipidic excipients, allowing for higher drug loading in lipid-based formulations.[2][3] 2. For amorphous solid dispersions, carefully screen for polymers that have good miscibility with this compound. |
Quantitative Data Summary
While specific data for this compound is not publicly available, the following table presents pharmacokinetic parameters for a similar c-Kit inhibitor, c-Kit-IN-5, in rats. This data can serve as a reference for what might be expected and the potential for improvement with formulation strategies.
| Compound | Animal Model | Dose & Route | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) | Reference |
| c-Kit-IN-5 | Rat | 10 mg/kg; p.o. | Not Specified | 1230 | Not Specified | 9860 | 39% | [15] |
| c-Kit-IN-5 | Rat | 1 mg/kg; i.v. | Not Specified | - | - | - | - | [15] |
The following table summarizes the potential improvements in bioavailability observed for other kinase inhibitors when using advanced formulation strategies.
| Kinase Inhibitor | Animal Model | Formulation Strategy | Fold Increase in Oral Absorption | Reference |
| Cabozantinib | Rat | Lipophilic Salt in Lipid-Based Formulation | ~2-fold | [2][3] |
Experimental Protocols
Preparation of a Lipid-Based Formulation (SEDDS)
Objective: To prepare a Self-Emulsifying Drug Delivery System to enhance the oral absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant.
-
Add a pre-weighed amount of this compound to the excipient mixture.
-
Gently heat the mixture in a water bath (e.g., 40°C) and vortex until the drug is completely dissolved.
-
To assess the self-emulsification properties, add a small volume of the formulation to a larger volume of water and observe the formation of a microemulsion.
-
For in vivo administration, the formulation can be administered directly by oral gavage.
Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate and solubility.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Dichloromethane or a mixture of Dichloromethane and Methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Select a suitable polymer that is miscible with this compound.
-
Dissolve both this compound and the polymer in a common volatile organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
The resulting solid can be scraped, pulverized, and characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water/ethanol mixture
Methodology:
-
Place the cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Add a small amount of a water/ethanol mixture to the cyclodextrin to form a paste.
-
Add this compound to the paste in a 1:1 molar ratio.
-
Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent mixture if necessary.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
The dried complex can be pulverized and stored in a desiccator.
-
Characterize the formation of the inclusion complex using methods such as Fourier-transform infrared spectroscopy (FTIR) and XRPD.
Visualizations
c-Kit Signaling Pathway
Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
Caption: Decision workflow for selecting and evaluating formulation strategies.
Troubleshooting Logic for Low Bioavailability
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyclodextrin-drug-inclusion-complexes-in-vivo-and-in-vitro-approaches - Ask this paper | Bohrium [bohrium.com]
- 13. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside [mdpi.com]
- 14. oatext.com [oatext.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Tyrosine Kinase Inhibitor (TKI) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tyrosine kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vitro experiments with TKIs.
Frequently Asked Questions (FAQs)
Q1: My TKI shows lower potency (higher IC50) in cellular assays compared to biochemical assays. What are the possible reasons?
A1: This is a common observation and can be attributed to several factors:
-
Cellular Permeability: The TKI may have poor membrane permeability, limiting its access to the intracellular target kinase.
-
Efflux Pumps: Cancer cells can actively pump out the TKI using efflux transporters like P-glycoprotein (MDR1), reducing the intracellular concentration.
-
Protein Binding: The TKI can bind to plasma proteins in the cell culture medium or intracellular proteins, reducing the free concentration available to bind the target kinase.
-
High ATP Concentration: Intracellular ATP concentrations are much higher (millimolar range) than those typically used in biochemical kinase assays (micromolar range). If the TKI is an ATP-competitive inhibitor, it will face greater competition in a cellular environment.[1]
-
Off-Target Effects: The TKI might be engaging other cellular targets that counteract its intended effect.[2]
Q2: I am observing unexpected or contradictory results with my TKI. What could be the cause?
A2: Unexpected results often stem from off-target effects or experimental variability.
-
Off-Target Kinase Inhibition: Many TKIs are not entirely specific and can inhibit other kinases, leading to unforeseen biological consequences.[2] It is crucial to consult kinase profiling data for your specific TKI.
-
Activation of Compensatory Pathways: Inhibition of one signaling pathway can sometimes lead to the activation of alternative or "bypass" pathways that produce unexpected phenotypes.
-
Experimental Consistency: Ensure consistent experimental conditions, including cell passage number, confluency, and serum concentration in the media, as these can all influence cellular responses to TKIs.
Q3: My cells are developing resistance to the TKI over time. What are the common mechanisms?
-
On-Target Mutations: Mutations in the kinase domain of the target protein can prevent the TKI from binding effectively. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR TKIs.
-
Bypass Signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of the primary target. For instance, MET amplification can drive resistance to EGFR TKIs.[3]
-
Phenotypic Changes: Cells may undergo epithelial-to-mesenchymal transition (EMT) or other phenotypic alterations that reduce their dependence on the targeted pathway.
Q4: How should I interpret IC50 values for my TKI?
A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[1][4] However, it is crucial to interpret this value in the context of the experimental setup:
-
Assay Type: As discussed in Q1, IC50 values from biochemical assays (enzyme activity) and cellular assays (e.g., cell viability) can differ significantly.
-
Assay Conditions: The IC50 value is highly dependent on the specific conditions of the assay, such as substrate (e.g., ATP) concentration. For competitive inhibitors, a higher ATP concentration will result in a higher IC50 value.[1]
-
Potency vs. Efficacy: IC50 reflects the potency of an inhibitor (the concentration required to achieve 50% inhibition), but not necessarily its efficacy (the maximum level of inhibition it can achieve).
Troubleshooting Guides
Problem 1: Poor Solubility of the TKI
Many TKIs are lipophilic and have poor aqueous solubility, which can lead to inaccurate dosing and unreliable experimental results.[5][6][7]
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms when adding TKI to media. | TKI is not fully dissolved in the stock solution or is crashing out in the aqueous media. | 1. Optimize Stock Solution: Dissolve the TKI in an appropriate organic solvent like DMSO at a high concentration. Gently warm and vortex to ensure complete dissolution. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Use a Lower Final Concentration of Organic Solvent: When diluting the stock solution into your aqueous experimental buffer or cell culture media, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity. 3. Test Different Formulations: For in vivo or challenging in vitro experiments, consider using formulation strategies such as solid dispersions with polymers or self-emulsifying drug delivery systems to improve solubility.[5][6][7] 4. pH Adjustment: Some TKIs have pH-dependent solubility. Test the solubility in buffers with different pH values, if appropriate for your experimental system.[8] |
| Inconsistent results between experiments. | Incomplete dissolution of the TKI leads to variability in the effective concentration. | 1. Prepare Fresh Dilutions: Prepare fresh dilutions of the TKI from the stock solution for each experiment. 2. Visually Inspect: Before adding to cells or reactions, visually inspect the diluted TKI solution for any signs of precipitation. |
Problem 2: Assessing Target Engagement and Off-Target Effects
Confirming that your TKI is inhibiting the intended target and identifying potential off-target effects is crucial for data interpretation.
| Symptom | Possible Cause | Suggested Solution |
| No effect on downstream signaling despite TKI treatment. | 1. TKI is not entering the cells. 2. TKI is not inhibiting the target kinase. 3. The downstream pathway is activated by a different mechanism. | 1. Western Blot for Phosphorylation: Perform a western blot to assess the phosphorylation status of the target kinase and key downstream effector proteins. A decrease in phosphorylation of the target and its substrates indicates target engagement.[9][10][11][12] 2. Dose-Response and Time-Course: Conduct a dose-response experiment to determine the optimal TKI concentration and a time-course experiment to identify the optimal treatment duration for observing an effect on signaling. |
| Unexpected cellular phenotype. | The TKI may have significant off-target effects. | 1. Kinase Profiling: If available, consult broad-spectrum kinase profiling data (e.g., kinome scan) for your TKI to identify potential off-target kinases. 2. Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to inhibition of the intended target, use a structurally different TKI that also targets the same kinase. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the phenotype is reversed, it confirms an on-target effect. |
Problem 3: Inconsistent Cell Viability Assay Results
Cell viability assays like MTT and MTS are commonly used to assess the cytotoxic or cytostatic effects of TKIs, but they are prone to artifacts.[13][14][15][16]
| Symptom | Possible Cause | Suggested Solution |
| High background in no-cell control wells. | Contamination of media or reagents. | Use fresh, sterile media and reagents. Include a "media only" blank for background subtraction. |
| Inconsistent readings between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete solubilization of formazan crystals (MTT assay). | 1. Proper Cell Seeding: Ensure a single-cell suspension and mix well before and during plating to ensure even cell distribution. 2. Avoid Edge Effects: Do not use the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. 3. Complete Solubilization (MTT): After adding the solubilization buffer, mix thoroughly by pipetting or shaking to ensure all formazan crystals are dissolved before reading the absorbance. |
| TKI appears to increase metabolic activity. | Some compounds can directly reduce the tetrazolium salt or interfere with cellular metabolism in a way that is not reflective of cell viability. | 1. Control for Compound Interference: Run a control plate with the TKI in cell-free media to check for direct reduction of the assay reagent. 2. Use an Orthogonal Assay: Confirm your results with a different type of viability assay that measures a different cellular parameter, such as a membrane integrity assay (e.g., trypan blue exclusion or a commercial cytotoxicity assay) or an ATP-based assay (e.g., CellTiter-Glo®). |
Experimental Protocols
Protocol 1: Western Blot for Assessing Protein Phosphorylation
This protocol is designed to detect changes in the phosphorylation state of a target kinase and its downstream substrates following TKI treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein quantitation assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[11][12]
-
Primary antibodies (phospho-specific and total protein).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis:
-
Plate and treat cells with the TKI at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantitation:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total (pan) form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14][15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
TKI Treatment:
-
Prepare serial dilutions of the TKI in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the TKI at various concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "media only" blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the TKI concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the mechanism of action of a Tyrosine Kinase Inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of a Tyrosine Kinase Inhibitor.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. visualize.jove.com [visualize.jove.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. rjptonline.org [rjptonline.org]
- 7. Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. inventbiotech.com [inventbiotech.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
Technical Support Center: c-Kit-IN-1 Cytotoxicity and Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing c-Kit-IN-1 in their experiments. This resource offers detailed troubleshooting guides, frequently asked questions, experimental protocols, and key data to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as DCC-2618 or ripretinib, is a "switch-control" tyrosine kinase inhibitor.[1][2] It is designed to inhibit a broad spectrum of mutations in the KIT and PDGFRA kinases.[1][2] Its unique mechanism involves binding to the switch pocket and the activation loop of the kinase, which forces the kinase into an inactive conformation. This dual-binding mechanism allows it to be effective against a wide range of activating and drug-resistant mutations that are commonly found in cancers like gastrointestinal stromal tumors (GISTs).[1]
Q2: What are the primary targets and off-targets of this compound?
A2: The primary targets of this compound are the c-Kit and PDGFRA receptor tyrosine kinases, with an IC50 of less than 200 nM for both. It also shows inhibitory activity against other kinases, including KDR (VEGFR2), PDGFRα, and PDGFRβ, with IC50 values of less than 2 µM, and less than 10 µM for the latter two, respectively.
Q3: In which cancer cell lines has the cytotoxicity of this compound been evaluated?
A3: The cytotoxic effects of this compound (DCC-2618) have been assessed in various cancer cell lines, particularly those harboring c-Kit mutations. For instance, in human mast cell lines such as HMC-1, ROSA, and MCPV-1, this compound has demonstrated the ability to inhibit proliferation and survival with an IC50 of less than 1 µM.[3] It has also shown efficacy in preclinical models of GIST.[1][2]
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C. For preparing stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of the stock solution is typically up to 6 months at -80°C and 1 month at -20°C.
Data Presentation: this compound Inhibitory Activity
| Target | IC50 (in vitro) | Cell Line | Assay Type |
| c-Kit | < 200 nM | Not specified | Kinase Assay |
| c-Met | < 200 nM | Not specified | Kinase Assay |
| KDR (VEGFR2) | < 2 µM | Not specified | Kinase Assay |
| PDGFRα | < 10 µM | Not specified | Kinase Assay |
| PDGFRβ | < 10 µM | Not specified | Kinase Assay |
| KIT and PDGFRA mutants | Broad inhibition | Various (e.g., GIST) | Cellular Assays |
| Human Mast Cell Lines (HMC-1, ROSA, MCPV-1) | < 1 µM | HMC-1, ROSA, MCPV-1 | Proliferation/Survival Assay |
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay using a Resazurin-Based Method
This protocol provides a general guideline for assessing the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation times for your specific cell line.
Materials:
-
This compound (DCC-2618)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to prepare 2X concentrated solutions.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Addition and Measurement:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: The c-Kit signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
c-Kit-IN-1 versus imatinib in GIST models.
An Objective Comparison of Tyrosine Kinase Inhibitors in Gastrointestinal Stromal Tumor (GIST) Models
Introduction
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2][3] These mutations lead to constitutive activation of the receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the management of GIST.[4]
Imatinib (Gleevec®) was the first TKI approved for GIST and remains the standard first-line treatment for advanced and metastatic disease.[4][5] It functions by targeting the ATP-binding pocket of KIT and PDGFRA, thereby inhibiting downstream signaling.[6] Despite its initial efficacy, a significant portion of patients develop resistance, necessitating the use of subsequent lines of therapy.[7][8]
This guide provides a comparative overview of imatinib and other TKIs in preclinical GIST models. While the initial query specified a comparison with "c-Kit-IN-1," a thorough review of published literature reveals a lack of available preclinical data for a compound with this specific designation in GIST models. Therefore, this document will focus on imatinib and compare its activity with other well-documented TKIs used in the context of imatinib resistance.
Mechanism of Action: c-KIT Signaling Inhibition
Under normal physiological conditions, the binding of Stem Cell Factor (SCF) to the c-KIT receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[9] In GIST, activating mutations in KIT lead to ligand-independent, constitutive activation of the receptor.[6][10]
Imatinib is a competitive inhibitor that binds to the ATP-binding pocket of c-KIT in its inactive conformation, preventing substrate phosphorylation and blocking the downstream signaling cascade that drives tumor growth.[6]
Caption: c-KIT Signaling and Imatinib Inhibition in GIST.
Comparative In Vitro Efficacy of KIT Inhibitors
The sensitivity of GIST cell lines to TKIs is highly dependent on the specific KIT mutation. Cell lines like GIST-T1 (harboring a KIT exon 11 deletion) are generally sensitive to imatinib, while others with different primary mutations or acquired secondary resistance mutations show reduced sensitivity.[11]
| Inhibitor | Cell Line | Primary KIT Mutation | Secondary KIT Mutation | IC50 (nM) | Reference |
| Imatinib | GIST-T1 | Exon 11 del | None | 4.5 - 42 | [2][11][12] |
| GIST-882 | Exon 13 (K642E) | None | 80 - 750 | [2][11] | |
| GIST430 | Exon 11 | Exon 13 (V654A) | 35 - 590 | ||
| GIST48 | Exon 11 | Exon 17 (D816H) | 660 | [13] | |
| ImGIST | Exon 11 | None | 29,630 | [3] | |
| Sunitinib | GIST-T1 | Exon 11 del | None | 5 - 15.9 | [1][14] |
| GIST430 | Exon 11 | Exon 13 (V654A) | 10 - 45 | [14] | |
| Regorafenib | GIST-T1 | Exon 11 del | None | 35 - 89 | [1][14] |
| GIST430 | Exon 11 | Exon 13 (V654A) | 150 | [14] | |
| Ponatinib | GIST-T1 | Exon 11 del | None | 4 | [14] |
| GIST430 | Exon 11 | Exon 13 (V654A) | 100 | [14] |
Table 1: Comparative in vitro activity (IC50) of various TKIs against imatinib-sensitive and imatinib-resistant GIST cell lines. Note the variability in reported IC50 values, which can be attributed to differences in experimental protocols and conditions.
Mechanisms of Imatinib Resistance
Resistance to imatinib is a major clinical challenge and is categorized as either primary or secondary.
-
Primary Resistance: Occurs in about 10-15% of patients, often within the first six months of therapy.[15] This is frequently associated with specific mutations, such as the PDGFRA D842V mutation or primary mutations in KIT exon 9, which are less sensitive to standard doses of imatinib.[1][4][15]
-
Secondary (Acquired) Resistance: The majority of patients who initially respond to imatinib eventually develop resistance, typically within two years.[15] The most common mechanism is the acquisition of new, secondary mutations in the KIT gene, often in the ATP-binding pocket (exons 13 and 14) or the activation loop (exon 17).[1][6][16] These mutations can interfere with imatinib binding or stabilize the active conformation of the kinase.
Experimental Protocols & Workflow
Objective comparison of TKI performance relies on standardized and reproducible experimental methods. Below are detailed protocols for key assays used in the preclinical evaluation of GIST therapeutics.
Caption: General Workflow for Preclinical TKI Comparison.
Cell Viability Assay (Based on CCK-8)
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Plating: Seed GIST cells (e.g., GIST-T1) in a 96-well flat-bottomed plate at a density of 1 x 10^4 cells per well in complete medium.[12]
-
Incubation: Culture the cells for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the TKI (e.g., imatinib) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 72 hours.[12]
-
Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Calculate IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.[12]
Western Blot Analysis for KIT Signaling
This method assesses the ability of a TKI to inhibit the phosphorylation of KIT and its downstream effectors.
-
Cell Treatment: Plate GIST cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the TKI at various concentrations (e.g., IC50 and 10x IC50) for a specified time (e.g., 2-6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-KIT, anti-total-KIT, anti-phospho-AKT, anti-total-AKT, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo GIST Xenograft Model
This protocol evaluates the anti-tumor efficacy of a TKI in a living organism.
-
Cell Preparation: Harvest GIST-T1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 10^7 cells/mL.[12]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of immunodeficient mice (e.g., NSG mice).[12]
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, imatinib, test compound).[12]
-
Drug Administration: Administer the drugs as per the planned schedule and dosage (e.g., imatinib in drinking water or via oral gavage).[12]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 11-21 days), euthanize the mice, and excise, weigh, and photograph the tumors.[1] The tumor tissue can be used for subsequent analysis like western blotting or immunohistochemistry.
Conclusion
Imatinib remains the cornerstone of therapy for metastatic GIST, demonstrating significant efficacy, particularly in tumors with KIT exon 11 mutations. However, the inevitable development of resistance, primarily through secondary KIT mutations, limits its long-term effectiveness. Preclinical GIST models, including a panel of cell lines with diverse mutational profiles, are indispensable for evaluating the activity of next-generation TKIs. As shown by the comparative data, inhibitors like sunitinib and regorafenib exhibit activity against specific imatinib-resistant mutations, providing a basis for their clinical use as second- and third-line therapies. The continued use of robust and standardized preclinical workflows is essential for the identification and development of novel agents capable of overcoming the complex landscape of TKI resistance in GIST.
References
- 1. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of KIT activates MET signaling in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Human Gastrointestinal Stromal Tumor Cell Line Established by SV40LT-Mediated Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib treatment for gastrointestinal stromal tumour (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Update on the treatment of gastrointestinal stromal tumors (GISTs): role of imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A narrative review of imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR 20th Anniversary Commentary: A Genetic Mechanism of Imatinib Resistance in Gastrointestinal Stromal Tumor—Where Are We a Decade Later? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Increased KIT inhibition enhances therapeutic efficacy in gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel receptor tyrosine kinase targeted combination therapies for imatinib-resistant gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complementary activity of tyrosine kinase inhibitors against secondary kit mutations in imatinib-resistant gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors [frontiersin.org]
Comparative Analysis: c-Kit-IN-1 vs. Sunitinib in Kinase Inhibition
For Immediate Publication
This guide presents a detailed comparative analysis of two prominent tyrosine kinase inhibitors: c-Kit-IN-1 and sunitinib. Tailored for researchers, scientists, and professionals in drug development, this document provides an objective examination of their mechanisms of action, target selectivity, and is substantiated with relevant experimental data and protocols.
Introduction to c-Kit Inhibition
The receptor tyrosine kinase c-Kit (also known as CD117) is a pivotal regulator of intracellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][2] Aberrant c-Kit activity, stemming from mutations or overexpression, is a known driver in various malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia, and melanoma.[3][4] Consequently, c-Kit has emerged as a significant therapeutic target in oncology. This guide compares this compound, a potent and selective inhibitor, against sunitinib, a multi-targeted kinase inhibitor with broader applications.[5][6]
Mechanism of Action
This compound is characterized as a potent inhibitor of c-Kit and c-Met.[5] Its mode of action involves competitive binding to the ATP-binding site of these kinases, which in turn blocks the autophosphorylation of the receptor and prevents the initiation of downstream signaling cascades.
Sunitinib , in contrast, is a multi-targeted tyrosine kinase inhibitor.[6] It was developed to inhibit multiple receptor tyrosine kinases (RTKs) simultaneously, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[6][7] This multi-pronged approach allows sunitinib to not only directly inhibit tumor cell proliferation driven by c-Kit but also to suppress tumor angiogenesis by blocking VEGFR signaling.[7]
Quantitative Data Presentation
The following tables summarize the inhibitory activity of this compound and sunitinib against a panel of kinases. It is crucial to note that the presented data are compiled from various sources and may not be directly comparable due to potential differences in experimental methodologies and conditions.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sunitinib Kᵢ (nM) |
| c-Kit | <200[5] | ~10-80[1][5][8] | - |
| c-Met | <200[5] | - | - |
| KDR (VEGFR2) | <2,000[5] | 80[1][2] | 9[2] |
| PDGFRα | <10,000[5] | - | - |
| PDGFRβ | <10,000[5] | 2[1][2] | 8[2] |
| FLT3 | - | 30-50[1][2] | - |
IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant, reflecting binding affinity.
Table 2: Cellular Activity
| Cell Line | Compound | Cellular Effect | GI50 / IC50 (nM) |
| GIST882 (c-Kit mutant) | Sunitinib | Antiproliferative | ~4[8] |
| Ba/F3 KIT (AY502-3ins) | Sunitinib | Antiproliferative | 54[9] |
| Ba/F3 KIT (AY502-3ins) | Dasatinib (for comparison) | Antiproliferative | 2.9[9] |
GI50: Half-maximal growth inhibition concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Materials : Recombinant kinase (e.g., c-Kit), kinase buffer, ATP, substrate (e.g., a generic tyrosine-containing peptide), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).[10][11]
-
Procedure :
-
The kinase is incubated with serially diluted concentrations of the test compound (this compound or sunitinib) in a microplate well.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent.
-
The IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (General Protocol)
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
-
Materials : A relevant cancer cell line (e.g., GIST-T1 with a c-Kit mutation), complete culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT).[12]
-
Procedure :
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a prolonged incubation period (typically 48-72 hours), a cell viability reagent is added.
-
The signal (luminescence, absorbance, or fluorescence) is measured, which correlates with the number of viable cells.
-
The GI50 or IC50 values are determined by plotting cell viability against compound concentration.
-
Western Blotting for c-Kit Phosphorylation
This technique is used to assess the inhibition of c-Kit signaling within the cell.
-
Procedure :
-
Cells are treated with the inhibitor for a specific duration.
-
The cells are then lysed to extract the proteins.
-
Protein concentrations are determined to ensure equal loading.
-
The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.[13][14][15][16][17]
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of c-Kit (p-c-Kit).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A chemiluminescent substrate is applied to the membrane, and the resulting signal is detected, indicating the level of c-Kit phosphorylation.[13][14][15][16][17]
-
Visualizations
Diagrams illustrating key concepts are provided below using the DOT language for Graphviz.
Caption: c-Kit signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing tyrosine kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. c-Kit (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Phase II Study of Sunitinib in Tumors With c-KIT Mutations: Results From the NCI MATCH ECOG-ACRIN Trial (EAY131) Subprotocol V - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of c-Kit-IN-1 and Other Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of c-Kit-IN-1's performance against established multi-kinase inhibitors, supported by experimental data and detailed methodologies.
The proto-oncogene c-Kit, a receptor tyrosine kinase, plays a pivotal role in various cellular processes, and its aberrant activation is a driver in several cancers.[1][2] The development of small molecule inhibitors targeting c-Kit has been a significant advancement in cancer therapy. This guide provides a comparative analysis of the kinase selectivity of this compound, a potent c-Kit inhibitor, against three widely used multi-kinase inhibitors: Imatinib, Sunitinib, and Sorafenib. Understanding the selectivity profile of these inhibitors is crucial for predicting their efficacy, potential off-target effects, and overall therapeutic window.
Kinase Inhibitor Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective inhibitor targets the intended kinase with minimal off-target activity, potentially reducing side effects. Conversely, multi-kinase inhibitors can be advantageous in targeting multiple oncogenic pathways simultaneously. The following tables summarize the available quantitative data on the inhibitory activity (IC50) of this compound and the comparator drugs against a panel of kinases.
Table 1: Inhibitory Activity (IC50, nM) of this compound Against a Selection of Kinases
| Kinase | This compound IC50 (nM) |
| c-Kit | <200[3] |
| c-Met | <200 |
| KDR (VEGFR2) | <2000 |
| PDGFRα | <10000 |
| PDGFRβ | <10000 |
Note: Data for this compound is limited to the kinases listed. A broader kinome scan would provide a more comprehensive understanding of its selectivity.
Table 2: Comparative Inhibitory Activity (IC50, nM) of Multi-Kinase Inhibitors
| Kinase | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| c-Kit | 100[4] | 80[5] | 68[6] |
| PDGFRα | 100[4] | - | - |
| PDGFRβ | - | 2[5] | 57[6] |
| VEGFR1 (Flt-1) | - | - | 26 |
| VEGFR2 (KDR) | - | 80[5] | 90[6] |
| VEGFR3 (Flt-4) | - | - | 20[6] |
| B-Raf | - | - | 22[6] |
| Raf-1 | - | - | 6[6] |
| v-Abl | 600[4] | - | - |
| Flt-3 | - | - | 59[6] |
| RET | - | - | 43 |
Note: This table presents a selection of key targets for each inhibitor. The complete kinome profiles for these drugs are more extensive.
Signaling Pathways and Experimental Workflows
To contextualize the action of these inhibitors, it is essential to understand the c-Kit signaling pathway and the general workflow for assessing kinase inhibitor selectivity.
Caption: The c-Kit signaling cascade, initiated by SCF binding, leads to various cellular responses.
The following diagram illustrates a typical workflow for determining the selectivity of a kinase inhibitor.
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
c-Kit-IN-1 vs dasatinib for inhibiting c-Kit activity.
An Objective Comparison of c-Kit-IN-1 and Dasatinib for the Inhibition of c-Kit Activity
Introduction to c-Kit Inhibition
c-Kit, also known as CD117 or stem cell factor receptor, is a receptor tyrosine kinase that plays a crucial role in cell signaling pathways governing cell survival, proliferation, and differentiation.[1][2] It is a member of the type III receptor tyrosine kinase family.[3] Dysregulation of c-Kit activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[4][5] This has established c-Kit as a significant therapeutic target in oncology.[1]
This guide provides a comparative analysis of two small molecule inhibitors, this compound and dasatinib, focusing on their efficacy and specificity in inhibiting c-Kit activity. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate research tools and potential therapeutic agents.
Mechanism of Action
Both this compound and dasatinib are ATP-competitive kinase inhibitors, meaning they bind to the ATP-binding pocket of the c-Kit kinase domain, preventing the transfer of phosphate from ATP to substrate proteins. This action blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[1][6]
-
This compound (also known as DCC-2618) is a potent inhibitor of both c-Kit and c-Met.[7][8]
-
Dasatinib (BMS-354825) is a multi-targeted inhibitor, originally designed to inhibit BCR-ABL and SRC family kinases, but it also demonstrates significant activity against c-Kit, PDGFRβ, and EPHA2.[6][9][10] Unlike first-generation inhibitors like imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase, which may allow it to overcome certain resistance mutations.[6][9][11]
Quantitative Data Comparison: Inhibitory Potency
The inhibitory activity of this compound and dasatinib has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for both inhibitors against c-Kit and a selection of other kinases, providing insight into their potency and selectivity.
| Inhibitor | Target Kinase | IC50 Value (nM) | Assay Type | Reference |
| This compound | c-Kit | < 200 | Cell-free | [7][8] |
| c-Met | < 200 | Cell-free | [7][8] | |
| KDR (VEGFR2) | < 2,000 | Cell-free | [7] | |
| PDGFRα | < 10,000 | Cell-free | [7] | |
| PDGFRβ | < 10,000 | Cell-free | [7] | |
| Dasatinib | c-Kit (wt) | 79 | Cell-free | [12][13][14] |
| c-Kit (wt) | 5.0 | Not Specified | [15][16] | |
| c-Kit | 1.5 | Cell-based (TF-1 cells in culture medium) | [17] | |
| c-Kit | 30 | Cell-based (TF-1 cells in 100% human plasma) | [17] | |
| Abl | < 1.0 | Cell-free | [13][18] | |
| Src | 0.8 | Cell-free | [13][18] | |
| Lck | 0.4 | Not Specified | [16] | |
| Yes | 0.5 | Not Specified | [16] | |
| PDGFRβ | 28 | Not Specified | [15] |
c-Kit Signaling Pathway
Upon binding its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes, leading to autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation creates docking sites for various signaling proteins, initiating multiple downstream cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which collectively promote cell proliferation and survival.[2][19]
Caption: The c-Kit signaling pathway and points of inhibition.
Experimental Protocols
In Vitro c-Kit Kinase Assay (Coupled Enzyme Method)
This assay determines the direct inhibitory effect of compounds on the enzymatic activity of recombinant c-Kit. It measures the amount of ADP produced, which is directly proportional to kinase activity.[8]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture (final volume 100 µL) in a 96-well plate containing:
-
Recombinant c-Kit enzyme (e.g., 5.4 nM of residues T544-V976).[8]
-
Substrate (e.g., 1 mg/mL poly(Glu, Tyr) 4:1).[8]
-
Kinase buffer (e.g., 90 mM Tris, pH 7.5, 10 mM MgCl2, 0.2% octyl-glucoside, 1% DMSO).[8]
-
Coupled enzyme system components: pyruvate kinase (4 units), lactate dehydrogenase (0.7 units), phosphoenol pyruvate (1 mM), and NADH (0.28 mM).[8]
-
-
Compound Addition: Add serial dilutions of the test inhibitor (this compound or dasatinib) or DMSO (vehicle control) to the wells.
-
Pre-incubation: Incubate the plate at room temperature (e.g., 22°C) for a short period (e.g., < 2 minutes).[8]
-
Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of 200 µM.[8]
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) continuously for 30 minutes at 30°C using a plate reader.[8]
-
Data Analysis: Calculate the reaction rate from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on c-Kit signaling.
Methodology:
-
Cell Culture: Culture a c-Kit-dependent cell line (e.g., GIST-T1 cells or Ba/F3 cells expressing c-Kit) in appropriate complete growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 200 µL of medium.[7]
-
Compound Treatment: Add serial dilutions of the test inhibitor (this compound or dasatinib) or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plates for 67-72 hours at 37°C in a humidified incubator with 5% CO2.[7][13][18]
-
Viability Measurement: Assess cell viability using a suitable reagent. For example:
-
Resazurin-based assay: Add 40 µL of a 440 µM resazurin solution to each well and incubate for an additional 5 hours. Measure fluorescence with an excitation of ~540 nm and an emission of ~600 nm.[7]
-
Methanethiosulfonate-based assay: Use a commercially available MTS or similar reagent according to the manufacturer's instructions and measure absorbance.[13][18]
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing c-Kit inhibitors.
References
- 1. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | c-Met/HGFR | c-Kit | TargetMol [targetmol.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 11. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. stemcell.com [stemcell.com]
- 17. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleck.co.jp [selleck.co.jp]
- 19. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a c-Kit Inhibitor: Cross-Reactivity with PDGFR and other Receptor Tyrosine Kinases
This guide provides a detailed comparison of a representative c-Kit inhibitor, using Imatinib as a primary example due to its well-documented dual inhibitory activity against both c-Kit and Platelet-Derived Growth Factor Receptors (PDGFRs). This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and off-target effects of kinase inhibitors.
Introduction to c-Kit and PDGFR Signaling
c-Kit and PDGFR are both type III receptor tyrosine kinases (RTKs) that play crucial roles in cell signaling, governing processes such as cell proliferation, differentiation, survival, and migration.[1][2][3] Structurally, they share a similar domain organization, including an extracellular ligand-binding domain, a transmembrane domain, and an intracellular kinase domain.[2][3][4] Mutations leading to the constitutive activation of these receptors are implicated in the pathogenesis of various cancers, most notably Gastrointestinal Stromal Tumors (GISTs).[2][5][6] Given their structural homology, many small molecule inhibitors designed to target the ATP-binding pocket of one kinase often exhibit cross-reactivity with the other.[2]
Kinase Inhibition Profile: A Comparative Overview
The inhibitory activity of various compounds against c-Kit, PDGFR, and other RTKs is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for Imatinib and other multi-kinase inhibitors, demonstrating their activity on c-Kit and PDGFR.
| Inhibitor | c-Kit (IC50) | PDGFRα (IC50) | PDGFRβ (IC50) | Other Notable Targets (IC50) |
| Imatinib | 100 nM | 100 nM | - | v-Abl (600 nM) |
| Sorafenib | 68 nM | - | 57 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-2 (90 nM), VEGFR-3 (20 nM), Flt-3 (59 nM) |
| Regorafenib | 7 nM | - | 22 nM | VEGFR1 (13 nM), VEGFR2 (4.2 nM), VEGFR3 (46 nM), RET (1.5 nM), Raf-1 (2.5 nM) |
| Sunitinib (SU11248) | ~100 nM (cellular) | - | ~100 nM (cellular) | VEGFR, FLT3 |
| Amuvatinib (MP-470) | 10 nM | 40 nM | - | Flt3 (81 nM) |
| Masitinib | 200 nM | 540 nM | 800 nM | - |
| Ponatinib | - | 1.1 nM | - | Abl (0.37 nM), VEGFR2 (1.5 nM), FGFR1 (2.2 nM), Src (5.4 nM) |
Note: IC50 values can vary depending on the assay conditions (e-g., cell-free vs. cell-based assays). The data presented here is a compilation from multiple sources for comparative purposes.[7][8][9]
Signaling Pathways
The binding of their respective ligands, Stem Cell Factor (SCF) for c-Kit and Platelet-Derived Growth Factor (PDGF) for PDGFR, induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are critical for cell proliferation and survival.[10]
Caption: Simplified signaling pathways of c-Kit and PDGFR and the inhibitory action of Imatinib.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for characterizing the selectivity of a drug candidate. Below are outlines of common experimental methodologies.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The kinase reaction is performed in the presence of the inhibitor. After the reaction, the remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Protocol Outline:
-
Reaction Setup: In a multi-well plate, combine the purified kinase (e.g., recombinant c-Kit or PDGFR), the substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1), ATP, and varying concentrations of the test inhibitor (e.g., Imatinib).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes) to allow for the enzymatic reaction.
-
ATP Depletion: Add an ADP-Glo™ Reagent to deplete the remaining ATP.
-
ADP to ATP Conversion: Add a Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Phosphorylation Assay
This method assesses the ability of an inhibitor to block receptor phosphorylation within a cellular context.
Principle: Cells expressing the target kinase are stimulated with a ligand to induce receptor autophosphorylation. The cells are then treated with the inhibitor, and the level of phosphorylated receptor is measured, typically by immunoprecipitation followed by Western blotting or by ELISA.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells expressing the target RTK (e.g., a cell line overexpressing c-Kit). Starve the cells to reduce basal kinase activity, then pre-incubate with various concentrations of the inhibitor.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., SCF for c-Kit) to induce receptor autophosphorylation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Immunoprecipitation (IP): Use an antibody specific to the target receptor (e.g., anti-c-Kit antibody) to pull down the receptor from the cell lysate.
-
SDS-PAGE and Western Blotting: Separate the immunoprecipitated proteins by size using SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylated receptor. A separate blot can be probed with an antibody against the total receptor protein as a loading control.
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations and calculate the IC50.
Caption: Workflow for a cell-based receptor phosphorylation inhibition assay.
Conclusion
The cross-reactivity of kinase inhibitors is a critical consideration in drug development. While dual inhibition of c-Kit and PDGFR by compounds like Imatinib is therapeutically beneficial in diseases driven by both kinases, such as GIST, off-target effects on other kinases can lead to adverse events. A thorough understanding of a compound's kinase inhibition profile, obtained through rigorous experimental evaluation, is essential for predicting its efficacy and safety profile. The methodologies and comparative data presented in this guide offer a framework for assessing the cross-reactivity of c-Kit inhibitors with PDGFR and other RTKs.
References
- 1. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Modeling Study of c-KIT/PDGFRα Dual Inhibitors for the Treatment of Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Validating On-Target Effects of c-Kit-IN-1: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of small molecule inhibitors is a critical step in preclinical research. This guide provides a comprehensive comparison of two common methodologies for validating the on-target effects of the c-Kit inhibitor, c-Kit-IN-1: pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA).
This guide will delve into the experimental data supporting both approaches, offer detailed protocols for their implementation, and visualize the underlying principles and workflows. By understanding the nuances of each technique, researchers can make informed decisions to robustly validate their findings and confidently advance their drug discovery programs.
Comparing this compound and c-Kit siRNA: A Data-Driven Overview
The central principle behind validating a targeted inhibitor like this compound is to demonstrate that its observed biological effects are a direct consequence of its interaction with the intended target, in this case, the c-Kit receptor tyrosine kinase. Both this compound and c-Kit siRNA aim to reduce the functional output of the c-Kit signaling pathway, but through different mechanisms. This compound is a small molecule that directly inhibits the kinase activity of the c-Kit protein.[1][2] In contrast, c-Kit siRNA prevents the translation of the c-Kit protein by degrading its corresponding mRNA.
| Parameter | This compound | c-Kit siRNA | Key Considerations |
| Mechanism of Action | Reversible inhibition of c-Kit kinase activity | Post-transcriptional gene silencing via mRNA degradation | This compound offers temporal control, while siRNA provides a more direct assessment of the protein's role. |
| IC50 / Knockdown Efficiency | IC50 <200 nM for c-Kit[1] | Up to 85% protein knockdown[3] | The potency of this compound can vary between cell lines. siRNA knockdown efficiency is dependent on transfection efficiency and siRNA design.[4] |
| Effect on Downstream Signaling | Inhibition of Akt and MAPK phosphorylation[5] | Reduction of Akt and MAPK phosphorylation[6][7] | Both methods should lead to a decrease in the phosphorylation of key downstream effectors. |
| Effect on Cell Proliferation | Inhibition of cell proliferation | Reduction in cell viability and proliferation[8] | The magnitude of the effect will depend on the cell line's dependence on c-Kit signaling. |
| Off-Target Effects | Potential for off-target kinase inhibition (e.g., c-Met, KDR, PDGFRα/β)[1] | Potential for off-target gene silencing and activation of innate immune responses[9] | Careful experimental design and controls are crucial to mitigate and identify off-target effects for both methods. |
Visualizing the Approaches
To better understand the methodologies and their underlying principles, the following diagrams, generated using Graphviz, illustrate the c-Kit signaling pathway, the experimental workflow for comparing this compound and c-Kit siRNA, and the logical framework for on-target validation.
Detailed Experimental Protocols
The following section provides detailed, synthesized protocols for the key experiments required to compare the effects of this compound and c-Kit siRNA.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express functional c-Kit and exhibit dependence on its signaling for proliferation (e.g., certain leukemia, mast cell, or gastrointestinal stromal tumor cell lines).
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for proliferation assays) and allow them to adhere and reach 50-70% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations for a dose-response curve (e.g., 0, 10, 50, 100, 200, 500 nM).
-
Replace the existing medium with the medium containing this compound or vehicle control (DMSO).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
siRNA Transfection:
-
On the day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.
-
For each transfection, dilute c-Kit siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate for 4-6 hours, then replace the medium with fresh, complete growth medium.
-
Harvest cells for analysis at various time points post-transfection (e.g., 24, 48, 72 hours) to determine the optimal time for protein knockdown.
-
Western Blot Analysis
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total c-Kit, phospho-c-Kit (Tyr719), total Akt, phospho-Akt (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cell Proliferation (MTT) Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat the cells with various concentrations of this compound or transfect with c-Kit siRNA as described above. Include appropriate vehicle and negative controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated or negative control siRNA-treated cells.
-
For this compound, plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Conclusion
Validating the on-target effects of a kinase inhibitor is a cornerstone of rigorous pharmacological research. By employing both a specific inhibitor like this compound and a genetic tool such as c-Kit siRNA, researchers can build a compelling case for the mechanism of action of their compound. This comparative guide provides the necessary framework, including experimental data, detailed protocols, and conceptual diagrams, to design and execute robust on-target validation studies. The convergence of results from both pharmacological and genetic inhibition provides a high degree of confidence in the specificity of the inhibitor and its utility as a chemical probe or potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. RNAi silencing of c-Myc inhibits cell migration, invasion, and proliferation in HepG2 human hepatocellular carcinoma cell line: c-Myc silencing in hepatocellular carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Kinome siRNA-phosphoproteomic screen identifies networks regulating AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Promoter-specific transcriptional interference and c-myc gene silencing by siRNAs in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy: A Comparative Analysis of c-Kit-IN-1 and Pazopanib
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action and Signaling Pathways
Pazopanib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit.[1][2][3][4] This broad-spectrum activity contributes to its anti-angiogenic and anti-tumor effects. In contrast, a selective c-Kit inhibitor such as c-Kit-IN-1 is designed to primarily target the c-Kit receptor, a key driver in certain malignancies like gastrointestinal stromal tumors (GIST).[5][6][7]
The c-Kit signaling pathway, upon activation by its ligand stem cell factor (SCF), triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[5][6][8] Key pathways activated include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1][5] Both Pazopanib and a selective c-Kit inhibitor aim to abrogate these signals, albeit with different target specificities.
Comparative In Vivo Efficacy Data
The following table summarizes representative in vivo efficacy data for Pazopanib in a GIST xenograft model and presents a hypothetical profile for a selective c-Kit inhibitor. This data is illustrative and intended for comparative purposes.
| Parameter | Pazopanib | This compound (Hypothetical) |
| Animal Model | Nude mice with GIST-T1 xenografts | Nude mice with GIST-T1 xenografts |
| Dosage | 80 mg/kg, oral, once daily | 50 mg/kg, oral, once daily |
| Treatment Duration | 21 days | 21 days |
| Tumor Growth Inhibition (TGI) | ~60-70% | >80% |
| Mechanism of TGI | Inhibition of c-Kit, VEGFR, PDGFR | Selective inhibition of c-Kit |
| Observed Toxicities | Hair depigmentation, mild weight loss | Minimal to no observable toxicities |
Note: The data for this compound is hypothetical and based on the expected profile of a highly selective and potent inhibitor. Actual results may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo efficacy. Below is a representative experimental protocol for a xenograft study.
Gastrointestinal Stromal Tumor (GIST) Xenograft Model
-
Cell Culture: Human GIST cell lines (e.g., GIST-T1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 GIST-T1 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.
-
Drug Administration:
-
Pazopanib: Administered orally via gavage at a dose of 80 mg/kg, once daily. The vehicle control group receives the formulation vehicle.
-
This compound: Administered orally via gavage at a specified dose (e.g., 50 mg/kg), once daily.
-
-
Efficacy Evaluation:
-
Tumor volumes are measured throughout the study.
-
Body weight and general health of the mice are monitored.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting for target engagement).
-
-
Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between groups is determined using appropriate statistical tests.
Comparative Discussion
Pazopanib's efficacy in GIST models is well-documented, though its clinical activity in heavily pretreated patients can be modest.[9][10] Its multi-targeted nature, particularly the inhibition of VEGFR and PDGFR, may contribute to its anti-angiogenic effects, which can be beneficial in a broader range of solid tumors.[3][11] However, this can also lead to off-target toxicities.
A selective c-Kit inhibitor like this compound would be expected to have a more focused mechanism of action. In tumors that are highly dependent on c-Kit signaling, such an inhibitor could potentially demonstrate superior efficacy and a more favorable safety profile due to reduced off-target effects. The development of resistance through secondary c-Kit mutations remains a challenge for both types of inhibitors.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pazopanib - Wikipedia [en.wikipedia.org]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. reference.medscape.com [reference.medscape.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Pazopanib | GIST Support International [gistsupport.org]
A Structural Showdown: Comparing the Binding Modes of Sunitinib and Imatinib on the c-Kit Kinase
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of targeted cancer therapy, the c-Kit receptor tyrosine kinase stands as a pivotal target, particularly in gastrointestinal stromal tumors (GIST) and various hematological malignancies. The development of small molecule inhibitors against c-Kit has revolutionized treatment paradigms. This guide provides a detailed structural and functional comparison of two prominent c-Kit inhibitors: sunitinib and imatinib. While the initial query specified "c-Kit-IN-1," this appears to be a non-standard nomenclature. Therefore, for a data-rich and scientifically relevant comparison, we will focus on sunitinib, a well-characterized Type I inhibitor, and contrast it with the archetypal Type II inhibitor, imatinib.
This guide will delve into their distinct binding mechanisms, supported by quantitative data and detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate key concepts, from signaling pathways to inhibitor binding modes.
At a Glance: Sunitinib vs. Imatinib
| Feature | Sunitinib | Imatinib |
| Inhibitor Type | Type I | Type II |
| Binding Target Conformation | Active ("DFG-in") | Inactive ("DFG-out") |
| Binding Site | ATP-binding pocket | ATP-binding pocket and an adjacent allosteric site |
| IC50 for c-Kit (in vitro) | ~80 nM (cell-free assays for VEGFR2, also inhibits c-Kit)[1][2] | ~100 nM (cell-based assays)[3] |
| Key Interactions | Interacts with the hinge region and the DFG-motif of c-KIT.[4] | Binds to the ATP-binding pocket and extends into a deeper hydrophobic pocket.[4][5] |
| Resistance Mutations | Can be effective against some imatinib-resistant mutations (e.g., in the ATP-binding pocket).[5] | Resistance often arises from mutations that stabilize the active conformation or alter the binding pocket.[6] |
Unraveling the Binding Mechanisms
The fundamental difference between sunitinib and imatinib lies in the conformational state of the c-Kit kinase they target. Protein kinases are dynamic enzymes that switch between active and inactive conformations. This conformational flexibility is a key aspect of their regulation and presents distinct opportunities for inhibitor design.
Imatinib: The Pioneer of Type II Inhibition
Imatinib is a Type II inhibitor, meaning it binds to and stabilizes the inactive conformation of the c-Kit kinase.[6][7] In this state, the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop is "flipped out" (DFG-out), creating a hydrophobic pocket adjacent to the ATP binding site. Imatinib exploits this conformation by not only occupying the ATP binding pocket but also extending into this allosteric site.[5] This dual-site interaction is crucial for its high affinity and selectivity. The crystal structure of the imatinib-c-Kit complex reveals that imatinib displaces the juxtamembrane (JM) domain from its autoinhibitory position.[5]
Sunitinib: A Classic Type I Inhibitor
In contrast, sunitinib is a Type I inhibitor that binds to the active conformation of the c-Kit kinase, where the DFG motif is "in" (DFG-in).[8] In this active state, the kinase is ready to bind ATP and phosphorylate its substrates. Sunitinib acts as a direct ATP-competitive inhibitor, occupying the adenine-binding region of the ATP pocket.[5] Its binding is primarily confined to the ATP site and does not extend into the allosteric pocket utilized by imatinib. The crystal structure of sunitinib bound to c-Kit shows the protein in an unactivated, autoinhibited conformation, with the dihydrooxaindole ring of sunitinib occupying the deep end of the ATP-binding pocket.[5]
Visualizing the Concepts
To better understand the complex biological processes and molecular interactions discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The c-Kit signaling pathway is activated by Stem Cell Factor (SCF) binding.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Caption: Type I vs. Type II inhibitor binding to different c-Kit conformations.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized biochemical and cell-based assays. Below are detailed protocols for two key experiments.
In Vitro c-Kit Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified c-Kit kinase.
Materials:
-
Recombinant human c-Kit kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (sunitinib, imatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the c-Kit enzyme to each well (except the negative control) and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based c-Kit Proliferation Assay
Objective: To assess the effect of c-Kit inhibitors on the proliferation of c-Kit-dependent cancer cells.
Materials:
-
c-Kit-dependent cell line (e.g., GIST-T1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (sunitinib, imatinib) dissolved in DMSO
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Seed the c-Kit-dependent cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (50% growth inhibition) value.
Conclusion
The comparison of sunitinib and imatinib highlights the diversity of strategies for inhibiting c-Kit kinase activity. Imatinib, a Type II inhibitor, achieves its potency and selectivity by targeting an inactive conformation of the kinase, a groundbreaking approach that has paved the way for the development of other conformation-selective inhibitors. Sunitinib, a Type I inhibitor, demonstrates that potent and effective inhibition can also be achieved by targeting the active conformation through ATP-competitive binding.
Understanding these distinct binding modes is critical for drug development professionals. It informs the design of next-generation inhibitors aimed at overcoming drug resistance, a common challenge with kinase-targeted therapies. For researchers and scientists, this structural and functional knowledge provides a deeper insight into the intricate regulation of kinase activity and the molecular basis of targeted cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling c-Kit-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of c-Kit-IN-1, a potent inhibitor of the c-Kit and c-Met receptor tyrosine kinases. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety protocols should be strictly followed. Engineering controls, such as a chemical fume hood, are recommended to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in either powder or solvent form:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: An impervious laboratory coat or gown.
-
Respiratory Protection: A suitable respirator should be used when handling the powder form outside of a ventilated enclosure.
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[1]
-
Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present.
-
Skin Contact: Wash skin thoroughly with soap and water.
-
Inhalation: Move the person to fresh air.
Operational Plans: From Receipt to Disposal
A clear, step-by-step plan for the entire lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.
Quantitative Data
For ease of reference and experimental planning, key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1225278-16-9 | [1][2] |
| Molecular Formula | C₂₆H₂₁F₂N₅O₃ | [1] |
| Molecular Weight | 489.47 g/mol | [1][2] |
| IC₅₀ (c-Kit) | <200 nM | [3] |
| IC₅₀ (c-Met) | <200 nM | [3] |
| Solubility | ||
| DMSO | 14 mg/mL | [4] |
| DMF | 20 mg/mL | [4] |
| Ethanol | Partially soluble | [4] |
| Aqueous Buffer (pH 7.2) with 1:5 DMF | 0.1 mg/mL | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| Storage | ||
| Powder | -20°C | [1] |
| In Solvent | -80°C | [1] |
Experimental Protocols
Below is a detailed methodology for a common cell-based assay to evaluate the effect of this compound on cell proliferation. This protocol is based on the principles of the WST-1 assay.
Cell Proliferation Assay (WST-1)
Objective: To determine the effect of this compound on the proliferation of a c-Kit expressing cancer cell line.
Materials:
-
c-Kit expressing cell line (e.g., GIST-T1)
-
This compound
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
c-Kit Signaling Pathway
c-Kit is a receptor tyrosine kinase that, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[5] These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for cell proliferation, survival, and differentiation.[2][5] this compound exerts its effect by inhibiting the kinase activity of c-Kit, thereby blocking these downstream signals.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Unused Compound: Unused this compound, both in powder and solution form, should be disposed of as hazardous chemical waste.[1]
-
Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, tubes, plates) should be collected in a designated hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including cell culture medium from treated cells, should be collected in a designated hazardous liquid waste container.
-
Final Disposal: All collected hazardous waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of this compound in the regular trash or down the drain.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
